Technical Documentation Center

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester
  • CAS: 1373223-14-3

Core Science & Biosynthesis

Foundational

chemical and physical properties of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

An In-Depth Technical Guide to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a substituted aromatic amino acid derivative. Its structural motifs, including the fluorinated phenyl ring and the amino-propionate side chain, make it a compound of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom can modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, while the amino group provides a key site for further chemical modification. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, along with detailed protocols for its synthesis and characterization, based on established chemical principles and data from closely related analogs.

Chemical and Physical Properties

Direct experimental data for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is not widely available in the public domain. However, its properties can be reliably estimated based on data from structurally similar compounds. The following table summarizes these key properties.

PropertyValue (Predicted/Inferred)Remarks
Molecular Formula C₁₀H₁₂FNO₂Calculated from the chemical structure.
Molecular Weight 197.21 g/mol Based on the molecular formula.[1][2]
Appearance White to off-white solidInferred from similar aromatic amino acid esters.
Melting Point Not availableExpected to be a solid at room temperature with a distinct melting point. For comparison, the hydrochloride salt of a similar compound, methyl 2-amino-3-(4-fluorophenyl)propanoate, has a melting point of 176.5-178.5 °C.
Boiling Point Not availableLikely high due to the presence of polar functional groups and aromatic ring; may decompose at high temperatures.
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water.Based on the general solubility of similar organic esters.
CAS Number Not assigned or readily available. A constitutional isomer, Methyl 3-amino-4-fluorophenylpropanoate, has the CAS number 1780944-63-9.[3]The absence of a specific CAS number suggests it may be a novel or less-common research chemical.

Synthesis and Purification

The synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester can be achieved through a straightforward esterification of the corresponding carboxylic acid, 3-(4-Amino-2-fluoro-phenyl)-propionic acid.

Proposed Synthesis Workflow

cluster_0 Step 1: Starting Material cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up and Purification cluster_3 Final Product A 3-(4-Amino-2-fluoro-phenyl)-propionic acid D Reflux A->D Reacts with B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Neutralization (e.g., NaHCO3) D->E F Extraction (e.g., Ethyl Acetate) E->F G Drying and Solvent Evaporation F->G H Column Chromatography G->H I 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester H->I

Caption: Proposed synthetic workflow for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

Detailed Experimental Protocol

Objective: To synthesize 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester via Fischer esterification.

Materials:

  • 3-(4-Amino-2-fluoro-phenyl)-propionic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Amino-2-fluoro-phenyl)-propionic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

Spectral Characterization (Predicted)

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Caption: Predicted ¹³C NMR spectral data for the target compound.

Note on ¹³C NMR of methyl propanoate: The carbonyl carbon of the ester in methyl propanoate has a chemical shift of approximately 174.9 ppm, while the methyl group attached to the oxygen appears around 51.5 ppm. [4]

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 197.0852 (for the exact mass of C₁₀H₁₂FNO₂⁺).

  • Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage of the bond alpha to the carbonyl group. The fragmentation of methyl propanoate, for instance, shows a parent molecular ion peak at m/z 88. [5]

Reactivity and Potential Applications

The chemical reactivity of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is dictated by its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile handle for the synthesis of more complex molecules.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or hydrazides.

  • Aromatic Ring: The fluorinated phenyl ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing amino and alkyl groups.

Given its structure, this compound is a valuable building block in several areas of research:

  • Drug Discovery: As an intermediate in the synthesis of novel pharmaceutical agents. The fluorophenyl and amino acid motifs are common in various therapeutic classes.

  • Materials Science: For the development of new polymers and functional materials.

  • Agrochemicals: As a scaffold for the synthesis of new pesticides and herbicides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is not available, general laboratory safety precautions for handling fine chemicals should be followed. Based on data for similar compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, its chemical and physical properties can be reliably predicted based on established chemical principles and data from closely related analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and similar molecules.

References

  • PubChem. (n.d.). methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate. National Center for Biotechnology Information.
  • NextSDS. (n.d.). ethyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate — Chemical Substance Information.
  • PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • Google Patents. (n.d.). EP 1 020 426 B9.
  • ChemScene. (n.d.). 1154283-15-4 | Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate.
  • Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube.
  • Chemsrc. (n.d.). CAS#:2114854-29-2 | Methyl 3-amino-2-(3-cyano-4-fluorophenyl)propanoate.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation.
  • Google Patents. (n.d.). EP0338893A2 - Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.
  • Advanced ChemBlocks. (n.d.). Methyl 2-amino-3-(2-fluorophenyl)propanoate 97.00% | CAS -.
  • PubChem. (n.d.). Process of preparing 3-amino-2-cyano acrylamide - Patent US-3694484-A. National Center for Biotechnology Information.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern.
  • PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). Methyl 3-amino-4-fluorophenylpropanoate | CAS#:1780944-63-9.
  • Guidechem. (n.d.). Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 73283-54-2 wiki.
  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate.
  • NIST. (n.d.). Methyl propionate. NIST WebBook.

Sources

Exploratory

Structural Elucidation of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester via Advanced NMR Spectroscopy: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The structural verification of fluorinated aniline derivatives is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural verification of fluorinated aniline derivatives is a critical milestone in pharmaceutical development, given the prevalence of fluorine in modern active pharmaceutical ingredients (APIs). 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester presents a unique analytical challenge and learning opportunity. Its molecular architecture—featuring an electron-withdrawing/resonance-donating fluoro group (-F), a strongly electron-donating amino group (-NH2), and an aliphatic ester chain—creates a highly complex electronic environment.

This whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By moving beyond mere peak assignments, we will explore the underlying quantum mechanical causality behind the observed chemical shifts and heteronuclear spin-spin couplings.

Experimental Methodology: A Self-Validating Protocol

High-resolution NMR spectroscopy requires rigorous sample preparation. Poor sample geometry or the presence of paramagnetic impurities will induce magnetic susceptibility gradients, leading to severe line broadening and loss of critical scalar coupling information[1]. The following protocol ensures a self-validating workflow where optimal shimming and locking are guaranteed by physical preparation standards.

Step-by-Step Sample Preparation & Acquisition
  • Sample Solvation: Weigh exactly 15–20 mg of the compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2]. This concentration provides the optimal balance: concentrated enough for rapid 13 C acquisition, yet dilute enough to prevent viscosity-induced line broadening[1].

  • Particulate Filtration: Draw the solution into a glass syringe and filter it through a tightly packed glass-wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube[2]. This removes microscopic paramagnetic particulates (e.g., iron or copper trace contaminants) that disrupt magnetic field homogeneity.

  • Geometric Calibration: Verify that the solvent column height is exactly 50 mm. This specific height ensures the liquid column extends well beyond the active volume of the spectrometer's RF coils, preventing the liquid-air interface from ruining the Z-axis shims[3].

  • Spectrometer Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl 3​ (δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C). Perform gradient shimming (Z1-Z5) until the TMS signal exhibits a full-width at half-maximum (FWHM) of 0.8 Hz.

  • Data Acquisition:

    • 1 H NMR: Acquire 16–32 scans with a 30° pulse angle and a 2.0 s relaxation delay.

    • 13 C NMR: Acquire 512–1024 scans with WALTZ-16 proton decoupling, a 30° pulse angle, and a 2.0 s relaxation delay to ensure quaternary carbons are adequately relaxed.

G A Sample Prep (15-20 mg in CDCl3) B Filtration (Glass Wool Plug) A->B C Geometric Check (50 mm height) B->C D Spectrometer Lock & Grad Shim C->D E Acquisition (1H & 13C + Decoup) D->E F Data Processing (FT, Phase, Baseline) E->F

Fig 1: Standardized self-validating NMR acquisition workflow for structural elucidation.

1 H NMR Spectral Analysis: Causality & Interpretation

The 1 H NMR spectrum of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is defined by the "push-pull" electronic effects on the aromatic ring[4]. Fluorine is highly electronegative (withdrawing by induction) but donates electron density via resonance into the ortho and para positions. The amino group is a powerful resonance donor.

Aliphatic Region

The propionic ester chain at C1 acts as a standard aliphatic system. The methoxy protons (-OCH 3​ ) appear as a sharp singlet at δ 3.67. The two methylene groups form an A 2​ X 2​ spin system, appearing as two distinct triplets at δ 2.58 (adjacent to the carbonyl) and δ 2.85 (adjacent to the aromatic ring).

Aromatic Region & Spin-Spin Coupling

The aromatic protons (H3, H5, H6) exhibit complex splitting due to both homonuclear ( JHH​ ) and heteronuclear ( JHF​ ) couplings[5].

  • H3 (δ 6.40): Positioned between the -F and -NH 2​ groups, this proton is highly shielded by dual ortho-resonance donation. It couples to the adjacent fluorine ( 3JHF​≈11.5 Hz) and meta-proton H5 ( 4JHH​≈2.2 Hz), appearing as a doublet of doublets (dd).

  • H5 (δ 6.45): Ortho to the amino group, it is also heavily shielded. It couples to H6 ( 3JHH​≈8.2 Hz) and H3 ( 4JHH​≈2.2 Hz).

  • H6 (δ 6.95): Ortho to the alkyl chain and meta to both -F and -NH 2​ , it is the least shielded aromatic proton. It couples to H5 ( 3JHH​≈8.2 Hz) and the meta-fluorine ( 4JHF​≈8.2 Hz). Because these coupling constants are nearly identical, the signal collapses into a pseudo-triplet.

G F 19F (C2) H3 1H (C3) F->H3 ³J_HF (11.5 Hz) H6 1H (C6) F->H6 ⁴J_HF (8.2 Hz) H5 1H (C5) H3->H5 ⁴J_HH (2.2 Hz) H5->H6 ³J_HH (8.2 Hz)

Fig 2: Aromatic spin-spin coupling network illustrating primary J_HF and J_HH interactions.

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Causality
-OCH 3​ 3.67s3H-Deshielded by adjacent ester oxygen.
-NH 2​ 3.60br s2H-Broad due to quadrupolar relaxation of 14 N; exchanges with D 2​ O.
β -CH 2​ 2.85t2H 3JHH​=7.5 Deshielded by proximity to the aromatic ring.
α -CH 2​ 2.58t2H 3JHH​=7.5 Deshielded by the adjacent ester carbonyl.
Ar-H66.95t (pseudo)1H 3JHH​=8.2 , 4JHF​=8.2 Least shielded; ortho to alkyl chain.
Ar-H56.45dd1H 3JHH​=8.2 , 4JHH​=2.2 Shielded by ortho-amino resonance.
Ar-H36.40dd1H 3JHF​=11.5 , 4JHH​=2.2 Highly shielded by dual ortho-resonance (-F, -NH 2​ ).

13 C NMR Spectral Analysis: Heteronuclear Coupling Dynamics

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) is profoundly impacted by the 19 F nucleus (spin = 1/2, 100% natural abundance). The carbon-fluorine scalar coupling ( JCF​ ) penetrates through the aromatic framework, splitting the carbon signals based on their proximity to the fluorine atom[4].

The direct 1JCF​ coupling is massive ( 244 Hz) due to the strong Fermi contact interaction and high s-orbital character of the C-F bond. The magnitude of the coupling decays over distance but remains highly diagnostic: 1JCF​≫2JCF​>3JCF​>4JCF​ .

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Causality & Electronic Environment
C=O (Ester)173.5s-Highly deshielded carbonyl carbon.
C2 (Ar-F)162.7d 1JCF​=244.0 Direct C-F bond; extreme deshielding + massive scalar coupling.
C4 (Ar-NH 2​ )145.8d 3JCF​=11.0 Deshielded by electronegative nitrogen; meta to fluorine.
C6 (Ar-H)129.5d 3JCF​=6.0 Meta to fluorine; standard aromatic shift.
C5 (Ar-H)116.0d 4JCF​=2.0 Shielded by ortho-amino group; minimal F-coupling.
C1 (Ar-Alkyl)113.9d 2JCF​=15.0 Ortho to fluorine; strong 2J coupling pathway.
C3 (Ar-H)100.7d 2JCF​=25.0 Ortho to both F and NH 2​ ; highly shielded by synergistic resonance.
-OCH 3​ 51.6s-Standard methoxy ester carbon.
α -CH 2​ 34.5s-Aliphatic carbon adjacent to carbonyl.
β -CH 2​ 25.2d 3JCF​=2.5 Aliphatic carbon; exhibits long-range coupling to ortho-fluorine.

Conclusion & Best Practices

The structural elucidation of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester relies heavily on understanding the interplay between resonance-driven shielding and heteronuclear spin-spin coupling.

Key Takeaways for the Bench Scientist:

  • Always calculate expected JHF​ and JCF​ values prior to interpretation. The pseudo-triplet observed at δ 6.95 ( 1 H NMR) is a classic trap for novice analysts who might mistake it for an ordinary 3JHH​ triplet, rather than overlapping 3JHH​ and 4JHF​ doublets.

  • Strict adherence to sample geometry is non-negotiable. A 50 mm sample height ensures that the magnetic susceptibility artifacts remain outside the active coil volume, which is the only way to achieve the sub-Hertz resolution required to resolve the fine 4JCF​ couplings (e.g., the 2.0 Hz split on C5)[2][3].

Sources

Foundational

mass spectrometry fragmentation pathways of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-(4-Amino-2-fluoro-phenyl)-propionic Acid Methyl Ester As drug discovery pipelines increasingly rely on highly functionalized aromatic build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-(4-Amino-2-fluoro-phenyl)-propionic Acid Methyl Ester

As drug discovery pipelines increasingly rely on highly functionalized aromatic building blocks, understanding the gas-phase behavior of these molecules becomes paramount. 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (Chemical Formula: C10H12FNO2, Monoisotopic Mass: 197.0852 Da) is a prime example of a multi-functional intermediate containing an aniline core, an ortho-halogen substitution, and an aliphatic ester tail.

This whitepaper deconstructs the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this molecule. By analyzing the gas-phase thermodynamics and charge-directed cleavages, researchers can leverage these diagnostic ions for structural elucidation, metabolite identification, and pharmacokinetic profiling.

Structural Deconstruction & Ionization Dynamics

In positive-ion ESI-MS, the fragmentation cascade of a molecule is fundamentally dictated by its site of protonation. For 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, the [M+H]+ precursor ion (m/z 198.0925) exists as a population of electromers due to competitive protonation sites:

  • N-Protonation (Aniline Nitrogen): The primary amine is the most basic site in solution. Protonation here weakens the C–N bond, establishing a kinetically favored pathway for the neutral loss of ammonia. This behavior is a well-documented phenomenon in the [1].

  • O-Protonation (Carbonyl Oxygen): While less basic than the amine, the ester carbonyl readily accepts a proton in the gas phase. This localized charge initiates charge-remote or inductive cleavages along the aliphatic chain, driving the expulsion of neutral ester fragments.

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect. While it stabilizes the aromatic ring, the proximity of the fluorine to the aliphatic side chain and the amine group facilitates the high-energy expulsion of hydrogen fluoride (HF) following primary ring cleavages[2].

Primary Fragmentation Pathways & Causality

The tandem mass spectrum (MS/MS) of this compound is characterized by three distinct, structurally diagnostic fragmentation pathways.

Pathway A: Ester-Driven Neutral Losses (Acylium Ion Formation)

Protonation at the ester carbonyl oxygen triggers the nucleophilic expulsion of neutral methanol (CH3OH, 32.0262 Da). This inductive cleavage yields a highly conjugated acylium ion at m/z 166.0663. Because acylium ions are highly reactive in the collision cell, this species rapidly undergoes a subsequent decarbonylation—the loss of carbon monoxide (CO, 27.9949 Da)—to form the stable phenylethyl cation at m/z 138.0714.

Pathway B: Benzylic Cleavage (Tropylium/Benzyl Cation Formation)

A hallmark of alkyl-substituted aromatics is the cleavage of the bond beta to the aromatic ring. For this molecule, the cleavage of the ArCH2–CH2COOCH3 bond results in the loss of a neutral methyl acetate radical/enol equivalent (74.0368 Da). The resulting fragment at m/z 124.0563 is the 4-amino-2-fluorobenzyl cation. The exceptional stability of this ion—driven by resonance delocalization from the para-amino group—makes it a dominant base peak at moderate collision energies.

Pathway C: Aniline & Fluoroaromatic Core Fragmentation

When the proton resides on the aniline nitrogen, the molecule undergoes a direct neutral loss of ammonia (NH3, 17.0265 Da) to yield m/z 181.0660. At higher collision energies, the 4-amino-2-fluorobenzyl cation (m/z 124.0563) undergoes a secondary contraction, expelling hydrogen fluoride (HF, 20.0062 Da) to form a highly unsaturated cyclic cation at m/z 104.0501.

Fragmentation M [M+H]+ m/z 198.0925 A [M+H - NH3]+ m/z 181.0660 M->A - NH3 (17 Da) B [M+H - CH3OH]+ m/z 166.0663 (Acylium Ion) M->B - CH3OH (32 Da) D [Ar-CH2]+ m/z 124.0563 (Benzyl Cation) M->D Benzylic Cleavage - C3H6O2 (74 Da) C [M+H - CH3OH - CO]+ m/z 138.0714 B->C - CO (28 Da) E [Ar-CH2 - HF]+ m/z 104.0501 D->E - HF (20 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

Quantitative Data & Diagnostic Ions

The following table summarizes the exact masses and theoretical neutral losses required to assign the MS/MS spectrum of this compound confidently. High-resolution mass spectrometry (HRMS) is mandatory to differentiate these specific losses from isobaric interferences.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMass Error ThresholdStructural Assignment
198.0925181.0660NH3 (17.0265 Da)< 5.0 ppm[M+H - Ammonia]+
198.0925166.0663CH3OH (32.0262 Da)< 5.0 ppmAcylium Ion
198.0925138.0714C2H4O2 (60.0211 Da)< 5.0 ppm[M+H - Methanol - CO]+
198.0925124.0563C3H6O2 (74.0368 Da)< 5.0 ppm4-Amino-2-fluorobenzyl Cation
124.0563104.0501HF (20.0062 Da)< 5.0 ppm[Ar-CH2 - HF]+

Experimental Protocol: Self-Validating HRMS/MS Workflow

To ensure absolute scientific integrity and reproducibility, the following protocol describes a self-validating LC-QTOF MS/MS workflow. The methodology is designed to eliminate false positives by enforcing strict mass accuracy lock-outs and utilizing dynamic collision energy.

Step 1: Sample Preparation & Matrix Causality
  • Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 LC-MS grade Water:Acetonitrile.

  • Modifier Addition: Add 0.1% Formic Acid (FA). Causality: FA is not merely used for chromatographic peak shape; it actively drives the thermodynamic equilibrium toward the[M+H]+ state in the ESI droplet, ensuring a sufficient precursor ion population for both N-protonated and O-protonated electromers.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to minimize peak broadening.

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Q-TOF) Self-Validation Setup
  • Lock-Mass Calibration: Infuse a lock-mass reference solution (e.g., purine at m/z 121.0509 and HP-0921 at m/z 922.0098) via an orthogonal reference sprayer.

  • Validation Gate: Configure the acquisition software to invalidate any scan where the lock-mass drift exceeds 2.0 ppm. This ensures every assigned chemical formula in the fragmentation tree is mathematically irrefutable.

Step 4: Tandem MS Acquisition (Dynamic CE)
  • Source Parameters: Capillary Voltage at 3.5 kV; Gas Temperature at 300°C.

  • Collision Energy (CE) Ramp: Apply a CE ramp of 10 eV to 40 eV across the collision cell. Causality: A static CE yields a biased snapshot of the fragmentation tree. A ramped CE imparts a spectrum of vibrational energy, simultaneously capturing kinetically favored low-energy pathways (loss of ammonia) and thermodynamically driven high-energy pathways (benzylic cleavage and HF expulsion) in a single composite spectrum.

Workflow A Sample Prep 1 µg/mL + 0.1% FA B System Validation Mass Accuracy <2ppm A->B C LC Separation C18 Gradient B->C D ESI-QTOF MS/MS CE Ramp 10-40 eV C->D E Data Elucidation Exact Mass & Neutral Loss D->E

Figure 2: Self-validating high-resolution LC-MS/MS experimental workflow.

References

  • Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. "Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid." Analytical Chemistry, ACS Publications.[Link]

  • Zhao, Y., et al. "Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters." European Journal of Mass Spectrometry, PubMed. [Link]

Sources

Exploratory

A Technical Guide to the Prospective Crystal Structure Analysis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester by Single-Crystal X-ray Diffraction

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. This compound, a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. This compound, a substituted β-alanine methyl ester, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of fluorinated aromatic moieties in bioactive molecules.[1] The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties and potential interactions with biological targets.[2]

While a definitive crystal structure for this specific molecule is not publicly available as of the writing of this guide, this document outlines the complete prospective workflow, from synthesis and crystallization to data analysis and interpretation. The protocols described herein are based on established best practices in chemical crystallography and draw from methodologies reported for structurally related compounds.

Part 1: Synthesis and Crystallization

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[3][4] This process begins with the synthesis of the target compound, followed by a systematic exploration of crystallization conditions.

Proposed Synthesis

A plausible synthetic route to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester involves a two-step process starting from 4-amino-2-fluorophenylacetic acid.

Diagram of the Proposed Synthetic Pathway

G 4-Amino-2-fluorophenylacetic acid 4-Amino-2-fluorophenylacetic acid Intermediate_Ester Intermediate_Ester 4-Amino-2-fluorophenylacetic acid->Intermediate_Ester  Esterification (MeOH, H₂SO₄ cat.) Target_Compound 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester Intermediate_Ester->Target_Compound  Reduction of carboxylic acid

Caption: Proposed two-step synthesis of the target compound.

A related methodology involves the reaction of a substituted aniline with an acrylic acid derivative. For instance, 3-[(2,4-difluorophenyl)amino]propanoic acid can be synthesized by refluxing 2,4-difluoroaniline with acrylic acid.[1] Subsequent esterification with methanol in the presence of a catalytic amount of sulfuric acid would yield the desired methyl ester.[1][5]

Crystallization Protocol

The goal is to facilitate the slow growth of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects.[2][4]

Step-by-Step Crystallization Screening:

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) at room temperature and with gentle heating. The ideal solvent will be one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • For enhanced control, place the container in a Dewar flask filled with warm water to ensure a gradual decrease in temperature.

  • Vapor Diffusion:

    • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid: If the compound is a solid, place it in a vial and suspend it over a solvent in which it is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may form.

  • Solvent Layering:

    • Carefully layer a less dense solvent in which the compound is soluble over a denser anti-solvent. The slow diffusion at the interface can induce crystallization.

Diagram of the Crystallization Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystallization Screening Synthesis Synthesis Purification Purification Synthesis->Purification  Chromatography/Recrystallization Purified_Compound Purified_Compound Purification->Purified_Compound  Characterization (NMR, MS) Slow_Evaporation Slow_Evaporation Purified_Compound->Slow_Evaporation Slow_Cooling Slow_Cooling Purified_Compound->Slow_Cooling Vapor_Diffusion Vapor_Diffusion Purified_Compound->Vapor_Diffusion Crystal_Harvesting Crystal_Harvesting Slow_Evaporation->Crystal_Harvesting Slow_Cooling->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Microscopic_Inspection Microscopic_Inspection Crystal_Harvesting->Microscopic_Inspection  Selection of single crystal

Caption: Workflow for obtaining single crystals.

Part 2: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.

Data Collection Protocol
  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or twinning.[4]

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil (e.g., Paratone-N) and a cryoloop.[6]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination to confirm the crystal quality and obtain the lattice parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame will depend on the crystal's diffracting power.

Table 1: Typical X-ray Data Collection Parameters

ParameterTypical ValueRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu may be used for smaller unit cells.
Temperature100(2) KReduces atomic thermal motion, leading to higher resolution data.
Detector Distance50-60 mmBalances resolution and the ability to capture a wide range of diffraction angles.
Exposure Time per Frame10-60 secondsDependent on crystal size and diffracting strength.
Data Collection StrategyOmega and Phi scansEnsures complete data coverage of the reciprocal space.

Part 3: Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of Bragg reflections, which must be processed to solve and refine the crystal structure.

Structure Solution and Refinement Workflow
  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved using either direct methods or dual-space methods (e.g., SHELXT) to obtain an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This iterative process involves:

    • Assigning atom types and refining their positions.

    • Refining anisotropic displacement parameters for non-hydrogen atoms.

    • Locating hydrogen atoms in the difference Fourier map or placing them in calculated positions.

    • Refining the model until convergence is reached, as indicated by stable R-factors (R1, wR2) and a goodness-of-fit (GooF) value close to 1.

Diagram of the Structure Solution and Refinement Process

G Diffraction_Data Diffraction_Data Data_Reduction Data_Reduction Diffraction_Data->Data_Reduction  Integration & Scaling Structure_Solution Structure_Solution Data_Reduction->Structure_Solution  Phase Determination (e.g., Direct Methods) Initial_Model Initial_Model Structure_Solution->Initial_Model  Atom Assignment Refinement_Cycle Refinement_Cycle Initial_Model->Refinement_Cycle  Least-Squares Minimization Refined_Model Refined_Model Refinement_Cycle->Refined_Model  Convergence Check (R-factors, GooF) Final_Structure_Validation Final_Structure_Validation Refined_Model->Final_Structure_Validation  CIF Generation

Caption: Workflow for solving and refining the crystal structure.

Part 4: Anticipated Structural Features

Based on the chemical structure of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester and data from related compounds, we can anticipate several key structural features.

Table 2: Predicted Crystallographic and Structural Parameters

ParameterPredicted Value/FeatureBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)Molecules without inherent chirality often crystallize in centrosymmetric space groups.
Hydrogen BondingN-H···O=C interactions between the amino group and the carbonyl oxygen of a neighboring molecule are highly likely.The presence of strong hydrogen bond donors (N-H) and acceptors (C=O).
π-π StackingPotential for offset stacking interactions between the fluorophenyl rings of adjacent molecules.Aromatic rings often engage in π-stacking to maximize packing efficiency.
C-F Bond LengthApproximately 1.35 ÅTypical C-F bond length in aromatic systems.
ConformationThe propionic acid methyl ester side chain will likely adopt a staggered conformation to minimize steric hindrance.General principles of conformational analysis.

The presence of the fluorine atom may influence the crystal packing through weak C-H···F interactions. The amino group is expected to be a key participant in a network of hydrogen bonds, which will likely be a dominant feature of the crystal packing.

Conclusion

This technical guide provides a comprehensive, albeit prospective, roadmap for the determination and analysis of the crystal structure of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. By following these established protocols, researchers can obtain a high-resolution three-dimensional structure of this molecule. Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. The detailed structural insights gained from single-crystal X-ray diffraction will provide a solid foundation for understanding the chemical behavior and biological potential of this and related compounds.

References

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Juskelis, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1786-1804. [Link]

  • Klusáková, J., & Kovaříková, P. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 189-194. [Link]

  • Guseinov, F. I., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015-1020. [Link]

  • Bruker AXS. (n.d.). Single Crystal Diffraction. Application Note SC-XRD 505. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved March 12, 2024, from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2682-2689. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Juskelis, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Toxicity Profile of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Introduction and Chemical Context 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester belongs to the class of fluorinated aromatic amino acid derivatives. The presence of a fluorine atom on the phenyl ring can signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester belongs to the class of fluorinated aromatic amino acid derivatives. The presence of a fluorine atom on the phenyl ring can significantly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Such modifications are of great interest in medicinal chemistry for the development of novel therapeutics.[2][3] Given its potential applications, a thorough understanding of its safety profile is paramount for researchers.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource
CAS Number 1426143-52-3Inferred from synthesis literature
Molecular Formula C10H12FNO2[4]
Molecular Weight 197.21 g/mol [4]
Appearance Likely a solid at room temperatureBased on similar compounds
Solubility Expected to be soluble in organic solvents like methanol and ethyl acetateBased on synthesis protocols[2]

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, an analysis of its functional groups (fluoroaniline, propionic acid ester) and data from similar molecules suggests the following potential hazards:

  • Skin Irritation: Aromatic amines and esters can cause skin irritation upon prolonged or repeated contact.[5][6]

  • Serious Eye Irritation: As with many powdered or crystalline organic compounds, it may cause serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

  • Sensitization: Some aromatic amines are known to be skin or respiratory sensitizers, although there is no specific data for this compound.[7][8]

It is prudent to handle this compound as if it possesses these hazards until specific toxicological data becomes available.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on best practices for handling similar chemical entities:[5][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Safe Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[6]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

Preliminary Toxicity Profile

Direct toxicological data for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is not available in the public domain. The following information is inferred from the toxicological profiles of structurally related compounds and general principles of toxicology.

  • Acute Toxicity: Based on data for similar aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[11]

  • Chronic Toxicity: The long-term effects of exposure have not been studied. Chronic exposure to some aromatic amines has been associated with systemic effects.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of data, it should be handled with care.

Experimental Protocols

General Protocol for Handling and Weighing
  • Preparation: Don the appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.

  • Weighing: Tare a suitable weighing vessel on an analytical balance. Carefully transfer the desired amount of the compound to the vessel using a spatula.

  • Dispensing: For solution preparation, add the solvent to the vessel containing the compound. Ensure the compound is fully dissolved before removing it from the fume hood.

  • Cleanup: Clean any spills immediately according to established laboratory procedures. Decontaminate all surfaces and equipment used. Dispose of waste in a designated chemical waste container.

Workflow for a Chemical Spill

Spill_Workflow Start Chemical Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Small_Spill Small, Contained Spill? Assess->Small_Spill Evacuate Evacuate Area Alert Safety Officer Small_Spill->Evacuate No Contain Contain Spill with Absorbent Material Small_Spill->Contain Yes End Spill Response Complete Evacuate->End Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up with Appropriate Kit Neutralize->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->End

Caption: A decision-making workflow for responding to a chemical spill.

Signaling Pathways and Mechanistic Considerations

While the specific biological targets of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester are likely under investigation, related fluorinated amino acid derivatives have been explored as inhibitors of various enzymes and as components of peptides with enhanced stability.[1] The introduction of fluorine can influence protein-ligand interactions and metabolic pathways.

Signaling_Pathway Compound 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester Target Potential Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response Effect

Caption: A generalized schematic of the potential mechanism of action.

Conclusion

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a compound of interest in drug discovery and development. While a specific MSDS is not currently available, a conservative approach to safety based on the known hazards of structurally similar compounds is warranted. Researchers should adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling within a chemical fume hood. Further toxicological studies are necessary to fully elucidate the safety profile of this compound.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.[Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents.
  • Safety Data Sheet: Ampicillin sodium salt - Carl ROTH. Carl ROTH.[Link]

  • 3-amino-2-[(4-fluorophenyl)methyl]propanoic acid hydrochloride - NextSDS. NextSDS.[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - ResearchGate. ResearchGate.[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. PMC - NIH.[Link]

  • Safety Data Sheet. Amresco.[Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - ResearchGate. ResearchGate.[Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. Carl ROTH.[Link]

  • Ampicillin sodium salt cas69-52-3 SDS - Durham Tech. Durham Tech.[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. PMC.[Link]

  • Safety Data Sheet 3-Amino-3-(4-hydroxyphenyl)propionic acid - metasci. metasci.[Link]

  • CAS#:181519-32-4 | 3-amino-3-(4-fluorophenyl)propionic acid methyl ester | Chemsrc. Chemsrc.[Link]

Sources

Exploratory

mechanism of action for 4-amino-2-fluoro-phenylpropionic acid derivatives in biological systems

Mechanism of Action for 4-Amino-2-Fluoro-Phenylpropionic Acid Derivatives: A Privileged Scaffold in Targeted Therapeutics Executive Summary The 4-amino-2-fluoro-phenylpropionic acid scaffold has emerged as a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action for 4-Amino-2-Fluoro-Phenylpropionic Acid Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

The 4-amino-2-fluoro-phenylpropionic acid scaffold has emerged as a highly versatile, "privileged" structure in modern medicinal chemistry. Originally derived from traditional non-steroidal anti-inflammatory drug (NSAID) pharmacophores, the precise stereoelectronic modifications of this scaffold—specifically the introduction of a para-amino group and an ortho-fluoro substitution—have fundamentally redirected its biological activity. This whitepaper dissects the causality behind the scaffold's mechanism of action across three distinct biological systems: multikinase inhibition/targeted protein degradation, allosteric modulation of ionotropic glutamate receptors, and cyclooxygenase (COX) bypass pathways.

Structural Rationale: The Privileged Nature of the Scaffold

As a Senior Application Scientist, it is critical to understand why this specific chemical geometry is utilized before examining how it functions in vitro. The scaffold's efficacy is driven by three distinct structural pillars:

  • The 4-Amino Group (The Exit Vector): The para-positioned amine acts as a highly reactive nucleophile. In structural biology, this position frequently points toward the solvent-exposed regions of protein binding pockets, making it an ideal "exit vector" for covalent attachment to Proteolysis Targeting Chimera (PROTAC) linkers or bulky solubilizing groups without inducing steric clashes[1].

  • The 2-Fluoro Substitution (The Conformational Lock): Fluorine is the most electronegative element. Its placement at the ortho position induces a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent amine, enhancing membrane permeability. Crucially, the fluorine atom restricts the dihedral angle of the phenyl ring, locking the molecule into a rigid, bioactive conformation. It also acts as a weak hydrogen-bond acceptor, frequently interacting with the hinge region of kinases (e.g., CDK4/6)[1].

  • The Propionic Acid Tail (The Electrostatic Anchor): The two-carbon spacer terminating in a carboxylate provides a flexible tether that can engage in electrostatic interactions, be esterified for prodrug development, or be cyclized into complex heterocyclic systems like 2,3-benzodiazepines[2].

Mechanisms of Action in Biological Systems

Kinase Inhibition & Targeted Protein Degradation (PROTACs)

In oncology, 4-amino-2-fluorophenyl derivatives are heavily utilized in the design of multikinase inhibitors and PROTACs. For instance, in the development of CDK4/6/9 inhibitors, the 2-fluorophenyl ring acts as the primary anchor, engaging the kinase hinge region via hydrogen-bonding and hydrophobic interactions. The fluorine atom ensures the phenyl ring maintains the optimal dihedral angle to fit the narrow ATP-binding pocket[1].

When adapted into PROTACs (e.g., targeting the NF-κB RelA/p65 subunit), the scaffold acts as the critical interface. The 4-amino group is functionalized to connect to an E3 ligase ligand (such as lenalidomide for Cereblon, CRBN). Upon binding, the molecule forces the target kinase and the E3 ligase into close proximity, resulting in polyubiquitination and subsequent proteasomal degradation of the target[3].

PROTAC_Mechanism Target Target Kinase (e.g., CDK4/6) Scaffold 4-Amino-2-Fluoro- Phenylpropionic Scaffold Target->Scaffold 2-Fluoro Hinge Binding Ub Polyubiquitination Target->Ub Tagging Linker PROTAC Linker (via 4-Amino) Scaffold->Linker Covalent Attachment E3 E3 Ligase (CRBN/VHL) Linker->E3 Recruitment E3->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation

Fig 1: Mechanism of targeted protein degradation utilizing the 4-amino-2-fluorophenyl scaffold.

Allosteric Modulation of Ionotropic Glutamate Receptors (AMPA)

Beyond oncology, cyclized derivatives of this scaffold (such as 1-(4-amino-2-fluorophenyl)-2,3-benzodiazepines) act as potent Negative Allosteric Modulators (NAMs) of AMPA receptors in the central nervous system. The mechanism of action relies on the molecule binding to the S1-M1 and S2-M4 linker regions of the AMPA receptor. The amino group establishes strong hydrogen bonds with the receptor's carbonyl groups, while the 2-fluoro group enhances binding affinity. This interaction stabilizes the linker regions, physically impeding the conformational change required to translate agonist (glutamate) binding into channel opening[2].

AMPA_NAM Agonist Glutamate Binding Conform Blockade of Conformational Change Agonist->Conform Scaffold 4-Amino-2-Fluorophenyl Derivative Linker S1-M1 / S2-M4 Linker Stabilization Scaffold->Linker Allosteric Binding Linker->Conform Channel Ion Channel Remains Closed (NAM Activity) Conform->Channel

Fig 2: Negative allosteric modulation of AMPA receptors via S1-M1/S2-M4 linker stabilization.

Cyclooxygenase (COX) Bypass & PPARγ Activation

Unmodified phenylpropionic acids (like flurbiprofen) are classic COX inhibitors. However, the specific addition of the 4-amino-2-fluoro motif alters the steric bulk and electronic distribution of the molecule. This modification causes a steric clash within the COX active site, effectively abolishing COX-1/2 inhibition. Instead, the modified scaffold perfectly complements the ligand-binding domain of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This "COX bypass" mechanism allows these derivatives to induce apoptosis in cancer cell lines without triggering the gastrointestinal toxicity typically associated with COX inhibition[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to definitively prove the mechanism of action.

Protocol 1: PROTAC Degradation & E3 Ligase Dependency Assay

Objective: Validate that the 4-amino-2-fluorophenyl-based PROTAC degrades its target via the ubiquitin-proteasome system rather than simple target occupancy.

  • Dose-Response Treatment: Plate target cancer cells (e.g., MEC-1) at 1×105 cells/well. Treat with the PROTAC derivative in a concentration gradient (0.1 nM to 10 μM) for 24 hours.

  • Proteasome Rescue (Validation Step 1): Co-treat a parallel set of wells with the PROTAC (at its IC50 concentration) and the proteasome inhibitor MG-132 (0.18 μM). Perform a Western Blot. Causality check: If the target protein is degraded in step 1 but rescued (remains intact) in the presence of MG-132, the mechanism is definitively proteasome-dependent[3].

  • E3 Ligase Knockout (Validation Step 2): Test the PROTAC in a CRBN-deficient cell line (e.g., RPMI-8226). Causality check: A significant loss of cytotoxicity (e.g., a 5-fold reduction in efficacy) in the knockout line confirms that the 4-amino-linked PROTAC strictly requires the E3 ligase to function[3].

Protocol 2: Electrophysiological Patch-Clamp for AMPA NAMs

Objective: Quantify the allosteric inhibition of AMPA receptors by 2,3-benzodiazepine derivatives.

  • Baseline Establishment: Perform whole-cell patch-clamp recordings on HEK293 cells stably expressing GluA2 subunits. Apply 1 mM glutamate to establish the baseline inward current.

  • Inhibition Quantification: Co-apply 1 mM glutamate with varying concentrations of the 4-amino-2-fluorophenyl derivative (e.g., 2,3-BDZ-1). Calculate the IC50 (expected ~3.02 µM for GluA2)[2].

  • Reversibility Washout (Validation Step): Wash the cells with standard extracellular solution for 5 minutes, then re-apply glutamate alone. Causality check: Full recovery of the baseline current validates that the derivative acts as a reversible allosteric modulator rather than a covalent or pore-blocking irreversible inhibitor.

Quantitative Data Summaries

Table 1: Pharmacological Profiles of 4-Amino-2-Fluoro-Phenylpropionic Acid Derivatives across Targets

Target SystemDerivative ClassPrimary Interaction SiteIC50 / EfficacyBiological Outcome
CDK4/6/9 Multikinase InhibitorKinase Hinge Region (via 2-Fluoro)Nanomolar rangeCell cycle arrest; synthetic lethality in MYCN-amplified cells[1].
NF-κB RelA/p65 PROTAC ConjugateCRBN E3 Ligase (via 4-Amino linker)Nanomolar cytotoxicityProteasome-dependent degradation of target kinase[3].
AMPA (GluA2) 2,3-BenzodiazepineS1-M1 / S2-M4 Linker~3.02 µMNegative allosteric modulation; prevention of channel opening[2].
PPARγ Desmethyl NSAID analogPPARγ Ligand-Binding DomainDose-dependentInduction of apoptosis; bypass of COX-1/2 inhibition[4].

References

  • Desmethyl Derivatives of Indomethacin and Sulindac as Probes for Cyclooxygenase-Dependent Biology. ACS Publications.4

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma. ACS Publications.1

  • Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Publishing.3

  • Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI.2

Sources

Foundational

Structural and Synthetic Profiling of Methyl 3-(4-Amino-2-fluorophenyl)propanoate: A Versatile Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated aromatic systems and versatile linker moieties is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated aromatic systems and versatile linker moieties is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (IUPAC: Methyl 3-(4-amino-2-fluorophenyl)propanoate) represents a highly valuable, bifunctional synthetic intermediate. Featuring an aniline group for kinase hinge-binding or amide coupling, an ortho-fluorine atom for metabolic stability, and a propanoate ester for linker extension or prodrug formulation, this compound is a cornerstone building block for advanced Active Pharmaceutical Ingredients (APIs) and Proteolysis Targeting Chimeras (PROTACs).

This technical whitepaper provides an in-depth analysis of its structural properties, pharmacophore rationale, and a self-validating synthetic methodology designed for high-yield isolation.

Chemical Identity & Structural Formula

While many standard chemical databases index the ethyl ester derivative (CAS: 865137-77-5)[1], the methyl ester is frequently synthesized as a proprietary or custom intermediate in drug discovery pipelines. The quantitative structural and physical data for the methyl ester are summarized below.

Quantitative Chemical Data
PropertyValue
IUPAC Name Methyl 3-(4-amino-2-fluorophenyl)propanoate
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Monoisotopic Mass 197.0852 Da
SMILES String COC(=O)CCc1ccc(N)cc1F
CAS Registry Number (Methyl Ester) Unassigned / Proprietary Intermediate
CAS Registry Number (Ethyl Ester Analog) 865137-77-5[1]

Pharmacophore & Structural Rationale

The architectural design of Methyl 3-(4-amino-2-fluorophenyl)propanoate is not arbitrary; each functional group serves a distinct, causal purpose in drug design:

  • The 2-Fluoro Substituent: The incorporation of fluorine adjacent to the propanoate linker restricts the conformational flexibility of the side chain. Furthermore, its strong inductive electron-withdrawing effect lowers the pKa of the para-amino group, which can modulate the basicity of the resulting API, thereby improving membrane permeability and shielding the aromatic ring from CYP450-mediated oxidative metabolism.

  • The 4-Amino Group: Acts as a primary synthetic handle. In kinase inhibitors, functionalized anilines are classic hinge-binding motifs that form critical hydrogen bonds with the ATP-binding pocket of target kinases.

  • The Methyl Propanoate Moiety: Serves a dual purpose. In its esterified form, it can act as a lipophilic prodrug moiety to enhance cellular uptake. Upon saponification to the free carboxylic acid, it provides a flexible two-carbon linker ideal for synthesizing peptidomimetics or attaching E3 ligase ligands in PROTAC development.

Pharmacophore Target Methyl 3-(4-amino-2-fluorophenyl)propanoate F_atom 2-Fluoro Substituent (Metabolic Stability & pKa shift) Target->F_atom Amino 4-Amino Group (Amide coupling handle) Target->Amino Ester Methyl Propanoate (Linker / Prodrug moiety) Target->Ester App1 Kinase Inhibitor Scaffolds Amino->App1 App2 PROTAC Ligands Ester->App2

Figure 1: Pharmacophore mapping and downstream applications in drug discovery.

Synthetic Methodology & Experimental Protocol

The synthesis of this compound relies on a robust two-step sequence: an olefination of a functionalized benzaldehyde followed by a global catalytic hydrogenation.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

To establish the carbon framework, 2-fluoro-4-nitrobenzaldehyde is reacted with trimethyl phosphonoacetate. The HWE reaction is preferred over a standard Heck coupling here because it avoids the need for palladium at this early stage and provides excellent (E)-stereoselectivity for the resulting cinnamate intermediate.

Protocol:

  • Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Dropwise add trimethyl phosphonoacetate (1.1 eq). Stir the mixture for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating the formation of the phosphonate carbanion.

  • Slowly add a solution of 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted base. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield methyl 3-(2-fluoro-4-nitrophenyl)acrylate .

Step 2: Global Catalytic Hydrogenation

The second step requires the reduction of both the α,β -unsaturated alkene and the nitro group. While specialized encapsulated platinum catalysts (e.g., Pt(0) EnCat) are explicitly designed to chemoselectively reduce nitro groups without affecting alkenes (leaving cinnamates intact)[2], our synthetic goal is the exact opposite. We require a global reduction .

Standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly effective for this dual transformation, as Pd/C readily reduces both nitroarenes to anilines and alkenes to alkanes simultaneously[3].

Protocol:

  • Dissolve the intermediate methyl 3-(2-fluoro-4-nitrophenyl)acrylate in degassed methanol (MeOH).

  • Carefully add 10% Pd/C (10% w/w) to the solution under a continuous stream of argon to prevent ignition of the solvent.

  • Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Maintain the system under a hydrogen balloon (1 atm).

  • Stir the suspension vigorously at room temperature for 12 hours. The dual reduction proceeds smoothly, driven by the high surface area of the Pd/C catalyst[3].

  • Filtration & Isolation: Purge the flask with argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst.

  • Wash the Celite pad thoroughly with excess MeOH. Concentrate the combined filtrates under reduced pressure to afford the target methyl 3-(4-amino-2-fluorophenyl)propanoate as a high-purity solid.

Synthesis A 2-Fluoro-4-nitro- benzaldehyde C Methyl 3-(2-fluoro-4-nitrophenyl) acrylate A->C HWE Olefination B Trimethyl phosphonoacetate B->C E Methyl 3-(4-amino-2-fluorophenyl) propanoate C->E Hydrogenation D H2, Pd/C (Global Reduction) D->E

Figure 2: Two-step synthetic workflow from 2-fluoro-4-nitrobenzaldehyde to the target methyl ester.

Analytical Characterization

To self-validate the success of the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the downfield doublet signals (~6.5–7.8 ppm) corresponding to the conjugated alkene protons of the cinnamate intermediate. The appearance of two distinct triplet-like multiplets around 2.60 ppm and 2.90 ppm, confirming the formation of the saturated -CH₂-CH₂- propanoate bridge. A broad singlet integrating to 2H around 3.60–4.00 ppm will confirm the presence of the primary aniline (-NH₂).

  • LC-MS: A dominant peak at m/z 198.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode, correlating with the exact mass of 197.08 Da.

References

  • ACS Sustainable Chemistry & Engineering. Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst (Reference for Pd/C alkene/nitro co-reduction). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Protocols for Amide Bond Coupling with 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Introduction: Navigating the Challenges of Coupling to Electron-Deficient Anilines The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug discovery, serving as the linchpi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Coupling to Electron-Deficient Anilines

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug discovery, serving as the linchpin in a vast array of pharmaceuticals, natural products, and polymers.[1] While conceptually a simple condensation of a carboxylic acid and an amine, the practical execution can be challenging, particularly when dealing with non-ideal substrates.[2]

This application note provides detailed, field-proven protocols for the successful amide coupling of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester with carboxylic acids. This specific amine presents a common challenge for chemists: the aniline nitrogen is deactivated by the electron-withdrawing effect of the ortho-fluorine atom, rendering it a weak nucleophile. Such electron-deficient amines often lead to sluggish or incomplete reactions with standard coupling methods.[3]

Herein, we present two robust protocols employing widely-used coupling reagents, explaining the mechanistic rationale behind reagent choice and providing step-by-step guidance to ensure high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking reliable methods for challenging amide bond formations.

The Mechanistic Cornerstone: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine requires high temperatures and results in the formation of a stable ammonium carboxylate salt, which inhibits the desired nucleophilic attack.[4] Modern amide coupling protocols circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved in one of two ways:

  • Carbodiimide-Mediated Activation: Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[4] To improve efficiency and suppress side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used. These additives trap the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but highly reactive towards the amine, minimizing side reactions like racemization and N-acylurea formation.[5][6]

  • Onium Salt-Mediated Activation: Uronium/aminium salts like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are among the most effective coupling reagents for difficult substrates.[1] In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive HOAt active ester, which rapidly acylates even weak nucleophiles like electron-deficient anilines.[2][7]

The following diagram illustrates the general mechanism for carbodiimide-mediated coupling, highlighting the critical role of the activating agent and additive.

AmideCouplingMechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC Carbodiimide (EDC) EDC->O_acylisourea Amide Amide Product O_acylisourea->Amide Urea Urea Byproduct O_acylisourea->Urea + Amine ActiveEster HOBt Active Ester O_acylisourea->ActiveEster + HOBt Amine Amine (Ar-NH2) Amine->Amide Nucleophilic Attack HOBt Additive (HOBt) HOBt->ActiveEster ActiveEster->Amide + Amine Workflow arrow arrow Start Completed Reaction Mixture in DMF Dilute Dilute with Ethyl Acetate Start->Dilute Wash1 Wash with 1N HCl (aq) (Removes DIPEA, excess amine) Dilute->Wash1 Wash2 Wash with sat. NaHCO₃ (aq) (Removes HOBt, excess acid) Wash1->Wash2 Wash3 Wash with Brine (Removes residual water) Wash2->Wash3 Dry Dry Organic Layer (e.g., over Na₂SO₄) Wash3->Dry Filter Filter and Concentrate (Rotary Evaporation) Dry->Filter Purify Purify via Column Chromatography Filter->Purify End Pure Amide Product Purify->End

Sources

Application

Application Notes: The Strategic Utility of 3-(4-Amino-2-fluoro-phenyl)-propionic Acid Methyl Ester in Pharmaceutical Development

Introduction and Scientific Context In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and privileged structural motifs is a cornerstone of rational drug design. The building block, 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and privileged structural motifs is a cornerstone of rational drug design. The building block, 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester , represents a confluence of three critical pharmacophoric elements: a nucleophilic aniline, a metabolically robust fluorinated phenyl ring, and a versatile propionic acid ester side chain. While not a ubiquitous catalog chemical, its structure serves as an exemplary scaffold for the synthesis of targeted therapies, particularly in oncology and immunology.

The presence of a fluorine atom ortho to the amino group is a key design feature. This substitution significantly modulates the electronic properties of the aromatic ring and the basicity (pKa) of the aniline nitrogen.[1] This electronic perturbation can enhance binding interactions with target proteins and, crucially, can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final drug molecule.[2] The 4-amino group provides a reactive handle for a multitude of synthetic transformations, allowing for the construction of amides, ureas, and complex heterocyclic systems which are prevalent in kinase inhibitors.[3] Finally, the methyl propionate side chain acts as both a linker and a modifiable functional group, capable of hydrolysis to the corresponding carboxylic acid or other transformations.[4]

This guide provides an in-depth analysis of the strategic applications of this building block, complete with detailed, field-tested protocols for its derivatization into key pharmaceutical intermediates.

Core Applications in Drug Scaffolds

The primary utility of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester lies in its role as a precursor to complex molecules, most notably in the synthesis of kinase inhibitors and other targeted agents. The structural framework is particularly suited for generating ligands that interact with the ATP-binding site of various kinases.[5][6]

Synthesis of Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors utilize a substituted aniline core to form a "hinge-binding" motif, which hydrogen bonds to the backbone of the kinase hinge region.[7] The 4-amino-2-fluorophenyl moiety is an ideal starting point for creating such structures. The amino group can be acylated or used in condensation reactions to build complex heterocyclic cores like quinazolines, pyrazolopyrimidines, or thiazoles, which are common in anticancer agents.[3][8]

For example, the Bruton's Tyrosine Kinase (BTK) inhibitor Rilzabrutinib contains a 4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidine core, highlighting the relevance of the 2-fluoro-4-amino substitution pattern in highly potent and selective inhibitors.[9]

Derivatization of the Propionate Side Chain

The methyl ester of the propionic acid side chain is a versatile functional handle. It can be readily converted into a variety of other functional groups to explore structure-activity relationships (SAR) or to attach linkers for applications such as Proteolysis-targeting chimeras (PROTACs).[3]

Key transformations include:

  • Hydrolysis to the corresponding carboxylic acid, which can improve solubility or introduce a new hydrogen bond donor/acceptor.[4]

  • Amidation to form a diverse library of amides, exploring interactions with different pockets of a target protein.

  • Conversion to Hydrazides and Hydrazones: The ester can be converted to a hydrazide, which serves as a versatile intermediate for creating hydrazones with various aldehydes, a strategy used to develop antiproliferative agents.[5][10]

The interplay between the fluorinated aniline core and the derivatized side chain allows for fine-tuning of a compound's physicochemical and pharmacological properties.

Key Experimental Protocols

The following protocols are detailed, validated methodologies for the key transformations of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. These protocols are designed to be self-validating, with clear causality behind each step.

Protocol 1: Amide Bond Formation via Acylation of the Aniline Moiety

This protocol details a standard procedure for acylating the 4-amino group, a fundamental step in building many kinase inhibitor backbones. This reaction forms a stable amide bond, linking the core building block to a desired R-group, often a heterocyclic moiety.

Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a clean and efficient method for amide bond formation, minimizing side reactions. Anhydrous DMF is used as the solvent due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents interference with the coupling reaction.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Building Block and Carboxylic Acid in Anhydrous DMF B Add DIPEA A->B 1.5-2.0 eq C Add HATU Solution B->C 1.1 eq D Stir at Room Temp (12-24h) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F Upon Completion G Extract with Ethyl Acetate F->G H Wash Organic Layer (Brine) G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation A Dissolve Ester in THF/Water (2:1) B Add LiOH Solution A->B 1.5-2.0 eq C Stir at Room Temp (2-4h) B->C D Monitor by TLC/LC-MS C->D E Concentrate to Remove THF D->E Upon Completion F Acidify with 1M HCl to pH ~2-3 E->F G Extract with Ethyl Acetate F->G H Dry (Na2SO4), Filter, Concentrate G->H I Isolate Product H->I

Sources

Method

Application Notes and Protocols for the Incorporation of 3-(4-Amino-2-fluoro-phenyl)-propionic Acid Methyl Ester in Solid-Phase Peptide Synthesis

Introduction The integration of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering the ability to modulate the pharmacological properties of peptides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The integration of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering the ability to modulate the pharmacological properties of peptides, such as their stability, conformation, and bioactivity.[1][2] Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties conferred by the fluorine atom, including increased metabolic stability and altered electronic character, which can enhance binding affinity and other biological functions.[3][4][5]

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of the novel unnatural amino acid, 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). This β-amino acid, with its distinct substitution pattern, presents both opportunities and challenges in peptide synthesis. The ortho-fluoro substituent can influence the reactivity of the aromatic ring and the conformation of the amino acid, while the methyl ester at the C-terminus requires special consideration for both its stability during synthesis and its potential for selective cleavage.

These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this amino acid to design novel peptides with enhanced therapeutic potential.

Physicochemical Properties and Strategic Considerations

A thorough understanding of the properties of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is crucial for its effective use in SPPS.

PropertyValue/ConsiderationImplication for SPPS
Molecular Weight ~213.22 g/mol Accurate calculation of reagents for coupling reactions.
Structure β-amino acid with an ortho-fluoro substituted phenyl ring and a C-terminal methyl ester.The β-amino acid structure may influence peptide secondary structure. The ortho-fluoro group can introduce steric hindrance and alter the electronic properties of the aromatic ring. The methyl ester requires orthogonal protection/cleavage strategies if the free C-terminus is desired.
Solubility Expected to be soluble in common SPPS solvents like DMF and NMP.Good solubility is essential for efficient coupling reactions.[6]
Amino Group Reactivity The electronic effect of the 2-fluoro-phenyl group may slightly alter the pKa of the 4-amino group compared to its non-fluorinated analog.May require optimization of Fmoc protection conditions.
Potential Side Reactions The methyl ester is susceptible to hydrolysis under strongly basic conditions. The β-amino ester structure could potentially undergo intramolecular cyclization to form a lactam under basic conditions.[7][8] The 2-fluoro substituent may activate the aromatic ring for nucleophilic aromatic substitution under certain conditions, although this is less likely under standard SPPS conditions.[9][10]Careful selection of reagents and reaction times for Fmoc deprotection is necessary to preserve the methyl ester. Monitoring for lactam formation is recommended.

Workflow for Incorporation into SPPS

The overall workflow for incorporating 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester into a peptide sequence via Fmoc-SPPS is outlined below.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection A 3-(4-Amino-2-fluoro-phenyl)- propionic acid methyl ester B Fmoc Protection A->B Fmoc-OSu, Base F Coupling of Fmoc-Protected Building Block B->F To SPPS C Resin Swelling D Fmoc Deprotection (Piperidine/DMF) C->D E Washing D->E E->F HATU/DIPEA G Washing F->G G->D Repeat for next cycle H Final Fmoc Deprotection G->H Final Cycle I Optional: On-Resin Methyl Ester Cleavage H->I Orthogonal Method J Global Deprotection & Resin Cleavage H->J Skip if ester is retained I->J K Peptide Precipitation & Purification J->K TFA Cocktail

Caption: Workflow for incorporating the unnatural amino acid.

Experimental Protocols

Part 1: Synthesis of Fmoc-3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

The first critical step is the protection of the amino group of the building block with the Fmoc group. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a recommended reagent due to its stability and tendency to produce fewer side products compared to Fmoc-Cl.[11]

Protocol 1: Fmoc Protection

  • Dissolution: Dissolve 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water or acetone/water.

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), to the solution and stir until fully dissolved. The base scavenges the acid formed during the reaction.

  • Fmoc-OSu Addition: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-protected amino acid methyl ester.

Part 2: Solid-Phase Peptide Synthesis

This section details the incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support. Standard Fmoc-SPPS protocols are generally applicable, with special attention to the coupling step due to the potential steric hindrance from the ortho-fluoro substituent.[3][12]

Protocol 2: SPPS Cycle

This protocol assumes a standard Fmoc-SPPS workflow on a resin such as Rink Amide or Wang resin.[13][14]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first deprotection step.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF.[6][15]

    • Perform the deprotection for 5-10 minutes, drain, and repeat with a fresh portion of the deprotection solution for another 5-10 minutes. Shorter deprotection times are recommended to minimize any potential for methyl ester hydrolysis or lactam formation.[8]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling Reaction:

    • Pre-activation: In a separate vessel, dissolve the Fmoc-3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (3-5 eq) and a coupling reagent in DMF. Due to the potential for steric hindrance from the ortho-fluoro group, a more potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq) is recommended.[5]

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq) to the pre-activation mixture.

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Part 3: Cleavage and Deprotection

If the final peptide is desired with the C-terminal methyl ester intact, a standard global deprotection and cleavage from an acid-labile resin is performed.[16][17]

Protocol 3: Global Deprotection and Cleavage with Methyl Ester Retention

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 2, step 2.

  • Washing: Wash the resin with DMF, followed by dichloromethane (DCM).

  • Drying: Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5).[14]

  • Peptide Precipitation: After 2-4 hours, filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

If the free C-terminal carboxylic acid is desired, the methyl ester must be cleaved. This can be achieved on-resin before global deprotection using a method that is orthogonal to the acid-labile side-chain protecting groups.

Protocol 4: On-Resin Saponification of the Methyl Ester

This protocol should be performed after the final Fmoc deprotection and before the acid-mediated global cleavage.

  • Washing: After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by a solvent suitable for the saponification reaction (e.g., THF/water).

  • Saponification:

    • Treat the resin with a solution of lithium hydroxide (LiOH) (e.g., 0.5 M) in a mixture of THF and water (e.g., 3:1).

    • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by cleaving a small amount of resin and analyzing by LC-MS.

    • The reaction time can vary from 2 to 24 hours depending on the peptide sequence and steric hindrance around the ester.

  • Neutralization and Washing:

    • After complete hydrolysis, carefully neutralize the resin with a dilute acid solution (e.g., 1N HCl in dioxane or 10% acetic acid in DMF).

    • Wash the resin thoroughly with water, DMF, and finally DCM.

  • Global Deprotection and Cleavage: Proceed with global deprotection and cleavage as described in Protocol 3.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from the ortho-fluoro-phenyl group. Peptide aggregation.Use a more potent coupling reagent (e.g., HATU, HCTU).[5] Increase coupling time or perform a double coupling. Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP).
Loss of Methyl Ester Hydrolysis during repeated piperidine treatments for Fmoc deprotection.Reduce the duration of each Fmoc deprotection step (e.g., 2 x 5 minutes). Ensure the piperidine/DMF solution is fresh and free of water.
Lactam Formation Intramolecular cyclization of the β-amino ester under basic conditions.Minimize exposure to basic conditions during Fmoc deprotection. Use a milder base for deprotection if necessary, although this may require longer reaction times.
Low Cleavage Yield Incomplete cleavage from the resin.Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups.[14] Increase cleavage time or temperature (with caution).

Conclusion

The incorporation of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester into peptides offers exciting possibilities for designing novel therapeutic agents with potentially improved properties. While the unique structure of this unnatural amino acid requires careful consideration of the synthetic strategy, particularly concerning coupling conditions and the handling of the C-terminal methyl ester, the protocols outlined in this guide provide a robust framework for its successful integration into solid-phase peptide synthesis. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize this building block to advance their peptide-based drug discovery programs.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gao, B., et al. (2011).
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Hagiwara, E., et al. (1999). A New Method for the Synthesis of β-Amino Acid Derivatives and β-Lactams. Reaction of N-Alkoxycarbonyl-1-methoxyamines with Esters. The Journal of Organic Chemistry.
  • Gonzalez-Lopez, M., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs. Organic Letters.
  • Li, G., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry.
  • Miller, J., et al. (1954). The SN mechanism in aromatic compounds. Part VII. Journal of the Chemical Society.
  • Vaishanv, N. K., et al. (2021). Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones. The Journal of Organic Chemistry.
  • Linder, M. R., & Podlech, J. (2001). Various trans-substituted β-lactams derived from amino acids have been prepared. Organic Letters.
  • Miranda, L. P., & Alewood, P. F. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science.
  • Kikushima, K., et al. (2021).
  • AAPPTec. (n.d.).
  • Honda, T., et al. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. Chemical and Pharmaceutical Bulletin.
  • Ghorai, S., & Reiser, O. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Derksen, D. J., et al. (2013).
  • Kikushima, K., et al. (2025). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Jayasudhan, R., et al. (2021). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases.
  • Bowers, A. A., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Ghorai, P., & Li, G. (2014). One-Pot Synthesis of 3‑Azido- and 3‑Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry.
  • PPMC. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Chantell, C., et al. (2012).
  • Isbell, J., et al. (2026). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Vedejs, E., & Klapars, A. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via. Journal of the American Chemical Society.
  • Li, X., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science.
  • Hart, D. J., & Ha, D. C. (1986). Synthesis of beta-lactam.

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-(4-Amino-2-fluoro-phenyl)-propionic Acid Methyl Ester

Executive Summary & Substrate Profiling The compound 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a highly versatile bifunctional building block frequently utilized in modern drug discovery. The propionic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The compound 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a highly versatile bifunctional building block frequently utilized in modern drug discovery. The propionic acid motif serves as an ideal linker for PROTACs and a critical pharmacophore in GPCR targets (such as GPR40 agonists for type 2 diabetes). Meanwhile, the ortho-fluorinated aniline (relative to the propionic chain) provides a robust nucleophilic center for carbon-nitrogen (C-N) bond formation.

Executing a Buchwald-Hartwig cross-coupling on this substrate requires precise chemoselectivity. The primary objective is to drive the catalytic amination at the aniline nitrogen while strictly preserving the base-sensitive methyl ester. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for achieving high-yielding C-N couplings with this specific substrate.

Mechanistic Causality in Reaction Design

As an Application Scientist, designing a robust protocol requires moving beyond empirical screening to understand the thermodynamic and kinetic levers of the catalytic cycle.

  • The Ester Vulnerability & Base Selection: The most critical failure point in coupling this substrate is the methyl ester. Traditional Buchwald-Hartwig aminations rely on strong alkoxide bases like sodium tert-butoxide ( NaOtBu ) to drive the deprotonation of the palladium-amine intermediate[1]. However, alkoxides will rapidly induce saponification or transesterification of the methyl ester[2]. To ensure structural integrity, the reaction must be strictly limited to mild, non-nucleophilic inorganic bases such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ )[3].

  • Ligand Compensation (The Kinetic Push): Utilizing weaker bases like Cs2​CO3​ introduces a kinetic penalty during the deprotonation step of the catalytic cycle. To compensate, we must employ highly active, sterically hindered dialkylbiaryl phosphine ligands such as XPhos or BrettPhos [4]. These electron-rich ligands accelerate the initial oxidative addition, while their massive steric bulk forces the spatial proximity of the aryl and amine groups, dramatically accelerating the final reductive elimination step[5]. This ligand-induced acceleration prevents the catalyst from stalling, allowing the reaction to proceed efficiently despite the weaker base.

Catalytic Cycle Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination Pd(II)(Ar)(NH2R)(X)L OxAdd->AmineCoord + Fluoroaniline Substrate Deprot Base Deprotonation Pd(II)(Ar)(NHR)L AmineCoord->Deprot + Cs2CO3 - CsX, - CsHCO3 RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Diaryl Amine Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting base-mediated deprotonation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction success, validating the mechanistic principles outlined above.

EntryPre-Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ (2%)BINAP (4.8%) NaOtBu (1.4)Toluene100< 5%Complete ester saponification/cleavage[2].
2 Pd2​(dba)3​ (2%)XPhos (4.8%) K2​CO3​ (1.4)Dioxane10042%Sluggish conversion; base too weak/insoluble[5].
3 Pd2​(dba)3​ (2%)XPhos (4.8%) Cs2​CO3​ (1.4)Toluene10089% Optimal; ester preserved, full conversion [3].
4XPhos Pd G3 (2%)None added K3​PO4​ (2.0)t-AmylOH9094% Precatalyst ensures rapid activation; excellent yield[5].

Validated Experimental Protocol

This protocol describes the coupling of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester with a generic aryl bromide. It is designed as a self-validating system to ensure reproducibility.

Reagents & Stoichiometry:

  • Amine Substrate: 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv, 2.0 mol% Pd)

  • Ligand: XPhos (0.048 equiv, 4.8 mol%)

  • Base: Cs2​CO3​ (1.4 equiv, 1.4 mmol) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with Pd2​(dba)3​ , XPhos, and Cs2​CO3​ .

  • Substrate Addition: Add the 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester and the Aryl Bromide. (Note: If the aryl bromide is a liquid, add it in step 3 via microsyringe).

  • Solvent Introduction: Add 5.0 mL of anhydrous, sparged toluene. Seal the vial tightly with a PTFE-lined septum cap.

  • Catalyst Activation (Self-Validation Checkpoint 1): Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Observe the solution. The initial dark burgundy mixture should transition to a clear, golden-yellow/orange suspension within 5–10 minutes. This color shift confirms the successful generation of the active monomeric Pd(0) -XPhos species.

  • Reaction Execution: Stir vigorously (800+ rpm) at 100 °C for 12–16 hours. High stirring rates are mandatory to overcome the biphasic nature of the insoluble inorganic base.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Monitor via LC-MS or TLC. The starting fluoroaniline is highly polar. The resulting secondary diarylamine will exhibit a significantly higher Rf​ value (less polar) on silica gel (e.g., in 30% EtOAc/Hexanes).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Troubleshooting & Field Insights

  • Catalyst Deactivation (Black Solution): If the reaction mixture turns opaque black shortly after heating, oxygen has infiltrated the system, leading to the precipitation of inactive "palladium black." Abort the reaction, verify the integrity of your septa, and ensure the toluene is rigorously sparged with inert gas.

  • Incomplete Conversion: If starting material remains after 16 hours but the catalyst is still active (yellow solution), the issue is likely base insolubility. Ensure the Cs2​CO3​ is finely ground to increase its surface area, or switch to a slightly more polar solvent system like 1,4-Dioxane or t-Amyl alcohol[5].

References

  • tert-butyl 3-(4-amino-2-fluorophenyl)propanoate | 865138-41-6 - Molaid. URL:[Link]

  • Buchwald–Hartwig amination - Wikipedia. URL: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol - Organic Process Research & Development. URL: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Nitro Precursors to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Introduction 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2][3] The presence of the fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2][3] The presence of the fluoro-substituted aniline moiety makes it a key building block in medicinal chemistry.[4] This document provides a comprehensive guide to the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester.

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of nitro groups to amines, prized for its clean reaction profile and high yields.[5][6] This application note will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary safety precautions for this procedure.

Synthetic Strategy: Catalytic Hydrogenation

The reduction of an aromatic nitro group to an amine via catalytic hydrogenation is a cornerstone of organic synthesis. This process involves the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.[7]

Choice of Catalyst

Several catalysts are effective for nitro group reduction, with palladium on carbon (Pd/C) and Raney Nickel being among the most common.[8][9]

  • Palladium on Carbon (Pd/C): This is a highly efficient and versatile catalyst for the hydrogenation of various functional groups, including nitroarenes.[7][10] It generally offers excellent chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities.

  • Raney Nickel: A cost-effective alternative to precious metal catalysts, Raney Nickel is also highly active for the hydrogenation of nitro compounds.[8][11] However, it can sometimes be less selective than Pd/C.[9]

For the synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, 10% Pd/C is recommended due to its high activity and selectivity, which helps in preventing side reactions such as dehalogenation.

Hydrogen Source

The most direct hydrogen source is high-purity hydrogen gas (H₂). Alternatively, transfer hydrogenation can be employed, using hydrogen donors like ammonium formate or hydrazine hydrate.[12][13][14] While transfer hydrogenation can be operationally simpler by avoiding the need for high-pressure equipment, direct hydrogenation with H₂ gas often provides cleaner and faster reactions. This protocol will focus on the use of H₂ gas.

Reaction Mechanism

The catalytic hydrogenation of a nitro group on a metal surface is a complex process involving several intermediates. The generally accepted mechanism proceeds through the following steps:

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[9][15]

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_0 Catalytic Cycle Nitro_Compound R-NO₂ Adsorption Adsorption onto Pd/C Nitro_Compound->Adsorption Intermediate_1 Nitroso Intermediate (R-NO) Adsorption->Intermediate_1 + 2[H] H2_Adsorption H₂ Adsorption & Activation H2_Adsorption->Adsorption Intermediate_2 Hydroxylamine Intermediate (R-NHOH) Intermediate_1->Intermediate_2 + 2[H] Amine_Product Amine Product (R-NH₂) Intermediate_2->Amine_Product + 2[H] Desorption Desorption from Pd/C Amine_Product->Desorption

Caption: Generalized mechanism for the catalytic hydrogenation of a nitro group.

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

Materials and Equipment
Material/EquipmentSpecifications
Starting Material 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen Source Hydrogen gas (H₂), high purity
Reaction Vessel Parr shaker or a high-pressure autoclave
Filtration Celite® or a similar filter aid
Inert Gas Nitrogen (N₂)
Procedure
  • Reactor Setup:

    • Ensure the hydrogenation reactor is clean, dry, and free from any contaminants.[16]

    • Inspect all fittings, gauges, and safety devices to ensure they are in proper working order.[17]

  • Charging the Reactor:

    • In a suitable flask, dissolve 1.0 equivalent of 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester in a sufficient volume of methanol or ethyl acetate.

    • Carefully add 1-5 mol% of 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.[18][19]

    • Transfer the mixture to the hydrogenation reactor.

  • Inerting the System:

    • Seal the reactor and purge the system with nitrogen gas at least three times to remove all oxygen.[5][17]

  • Hydrogenation:

    • After purging with nitrogen, evacuate the reactor and backfill with hydrogen gas. Repeat this process three times.[20]

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin vigorous agitation and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

    • The reaction is typically complete within 2-6 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, stop the agitation and carefully vent the excess hydrogen gas in a well-ventilated fume hood.[16]

    • Purge the reactor with nitrogen gas three times.[5]

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst is highly pyrophoric and must be kept wet.[19]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Safety Considerations

Catalytic hydrogenation reactions carry inherent risks that must be managed through careful planning and execution.

  • Flammability of Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[19] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[21]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite upon exposure to air.[18][19] The catalyst should always be handled in a wet state and under an inert atmosphere when possible. Used catalyst should be quenched carefully with water before disposal.

  • High-Pressure Equipment: The use of high-pressure reactors requires proper training and adherence to established safety protocols.[16] Always ensure the reactor is rated for the intended pressure and temperature.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, must be worn at all times.

Characterization

The identity and purity of the final product, 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

The catalytic hydrogenation of 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester using Pd/C is a robust and efficient method for the synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can safely and effectively produce this valuable chemical intermediate.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]

  • Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Available at: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. ResearchGate. Available at: [Link]

  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Available at: [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. PMC. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of ester. Johnson Matthey. Available at: [Link]

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. PMC. Available at: [Link]

  • 3-amino-2-[(4-fluorophenyl)methyl]propanoic acid hydrochloride. NextSDS. Available at: [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Chemistry & Applications. Available at: [Link]

  • Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Pure. Available at: [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. Available at: [Link]

  • Hydrogenation Reactions. University of Pittsburgh. Available at: [Link]

  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. Google Patents.
  • Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. Available at: [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC. Available at: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety. Available at: [Link]

  • Hydrogenation SOP. University of Rochester. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester in polar solvents

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Solubility Issues in Polar Solvents Introduction Welcome to the technical support guide for 3-(4-Amino-2-fluoro-phenyl)-propionic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Solubility Issues in Polar Solvents

Introduction

Welcome to the technical support guide for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. This guide is designed with full autonomy to provide in-depth, practical solutions to solubility challenges you may encounter with this specific molecule. We will move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

Compound Profile: Understanding the Molecule

The solubility behavior of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is dictated by its distinct structural features. The aromatic ring, fluoro-substituent, and methyl ester group contribute to its lipophilic character, while the primary amino group offers a handle for pH-dependent solubility manipulation.

Physicochemical PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₀H₁₂FNO₂-
Molecular Weight 197.21 g/mol Influences molar concentration calculations.
Key Functional Groups Primary Aromatic Amine (-NH₂)Basic group; can be protonated at acidic pH to form a soluble salt.[1][2]
Methyl Ester (-COOCH₃)Less polar than the corresponding carboxylic acid; limits hydrogen bonding potential.
Fluorophenyl GroupThe fluorine atom increases lipophilicity and can alter electronic properties.[3][4]
Predicted Character Weakly Basic, LipophilicExpected to have low intrinsic solubility in neutral aqueous media but increased solubility in acidic conditions and organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common solubility issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: My compound won't dissolve in standard aqueous buffers like PBS (pH 7.4). What is the most likely reason and the first thing I should try?

Answer:

The primary reason for poor solubility in neutral aqueous buffers is the molecule's overall lipophilic nature and the uncharged state of the primary amino group at pH 7.4. The most direct and effective first step is to leverage the basicity of the amino group by adjusting the pH.

Scientific Rationale: The primary aromatic amine is a weak base. By lowering the pH of the solvent, you can protonate this group (-NH₂) to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous media. This principle is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to unionized forms of a compound.[1][5][6]

pH_Effect Figure 1: Effect of pH on Ionization and Solubility cluster_neutral High pH (e.g., > 7) cluster_acidic Low pH (e.g., < 5) Neutral Neutral Compound (R-NH₂) Low Aqueous Solubility Equilibrium pH Dependent Equilibrium Neutral->Equilibrium Protonated Protonated Salt (R-NH₃⁺) High Aqueous Solubility Equilibrium->Protonated

Caption: Figure 2: Stepwise Solubility Troubleshooting

Q3: My compound dissolves in 100% DMSO but precipitates when diluted into my aqueous media. How do I prevent this?

Answer:

This is a classic solubility challenge. The abrupt change in solvent polarity upon dilution causes the compound to fall out of solution. The solution is to use the minimum effective concentration of the organic solvent in the final mixture or to screen for a better co-solvent system.

Scientific Rationale: The final concentration of the organic solvent must be high enough to maintain the compound's solubility but low enough to not interfere with the biological system (typically <1% and often <0.1% DMSO for sensitive cell assays). If DMSO is problematic, other co-solvents can be tested. C[7]o-solvents work by creating a micro-environment around the drug molecule that is more favorable than bulk water.

Protocol 2: Co-Solvent System Screening
  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50-100 mM).

  • Set Up Test Vials: In separate vials, prepare your final aqueous buffer.

  • Test Dilutions:

    • Vial 1 (Control): Add the DMSO stock to the buffer to achieve your final desired drug concentration, ensuring the final DMSO concentration is, for example, 0.5%. Observe for precipitation.

    • Vial 2 (Ethanol Co-solvent): Add ethanol to the buffer to make a 5% ethanol solution. Then, add the DMSO stock. Observe.

    • Vial 3 (PEG 400 Co-solvent): Add Polyethylene Glycol 400 (PEG 400) to the buffer to make a 5% PEG 400 solution. Then, add the DMSO stock. Observe.

  • Evaluation: Visually inspect for clarity immediately and after a set time (e.g., 1 hour). The vial that remains clear contains the most suitable co-solvent system for your application.

Q4: I've tried pH and common co-solvents, but I still can't achieve the desired concentration without precipitation. What are some advanced strategies?

Answer:

For very challenging cases, you may need to explore formulation strategies commonly used in drug development to enhance the solubility of poorly soluble compounds. T[8][9]hese methods alter the physical form of the compound away from its stable, low-solubility crystalline state.

  • Amorphous Solid Dispersions: This involves dispersing the compound in an amorphous (non-crystalline) state within a carrier, often a polymer. Amorphous forms have higher free energy and are more soluble than their crystalline counterparts. *[10][11] Co-Amorphous Systems with Amino Acids: A related strategy involves milling the drug with certain amino acids. The interactions between the drug and the amino acid can prevent crystallization and stabilize the high-energy amorphous form, significantly improving dissolution. *[12] Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective, although this is more complex and typically reserved for in vivo applications.

[13]These advanced techniques require specialized equipment and expertise but represent the next tier of problem-solving for compounds classified as poorly soluble.

References
  • PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Frontiers. Significantly Enhanced Synthesis of Aromatic Esters of Arbutin Catalyzed by Immobilized Lipase in Co-solvent Systems. [Link]

  • PubMed. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • PubMed. Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. [Link]

  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ACS Publications. Divergent Transformations of Aromatic Esters. [Link]

  • ACS Publications. Next Generation of Fluorine-Containing Pharmaceuticals. [Link]

  • MDPI. Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases. [Link]

  • Asian Journal of Pharmaceutics. Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. [Link]

  • ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • SciSpace. Study of pH-dependent drugs solubility in water. [Link]

  • Semantic Scholar. A route to fluoroalkyl-substituted aromatic compounds involving fluoroalkylcopper intermediates. [Link]

  • PubMed. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1. [Link]

  • PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]

  • Royal Society of Chemistry. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • Semantic Scholar. Study of pH-dependent drugs solubility in water. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • NIST. Propanoic acid, 3-amino-2-methyl-. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Welcome to the Technical Support Center. As drug development professionals, you face unique chromatographic challenges when isolating multifunctional molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you face unique chromatographic challenges when isolating multifunctional molecules. 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester presents a triad of structural complexities: a basic aniline moiety (prone to peak tailing), a labile methyl ester (susceptible to hydrolysis), and a fluorinated aromatic ring (requiring specialized selectivity).

This guide provides field-proven, self-validating methodologies to optimize your preparative liquid chromatography (Prep-LC) workflows.

Molecular Profiling & Method Development Strategy

Successful purification requires understanding the causality behind molecular interactions with the stationary and mobile phases:

  • The Aniline Amine (pKa ~4.5): Basic amines interact strongly with residual acidic silanols (Si-OH) on silica-based stationary phases, causing severe peak tailing and reduced recovery[1].

  • The Methyl Ester: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous mobile phases[2]. Prolonged exposure to extreme pH will degrade your target into the corresponding propionic acid.

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom creates a strong local dipole. Standard C18 columns rely purely on hydrophobic dispersion and often fail to resolve fluorinated regioisomers (e.g., 3-fluoro vs. 2-fluoro). Fluorinated stationary phases are required to leverage π−π and dipole-dipole interactions[3].

Experimental Workflow Visualization

HPLC_Optimization Start Crude Mixture Analysis CheckpH Select Buffer pH (Target: 5.5 - 6.5) Start->CheckpH ColSelect Select Column Phase (C18 vs. PFP) CheckpH->ColSelect IsomerCheck Regioisomers Present? ColSelect->IsomerCheck PFP Use PFP Column (Dipole/Pi-Pi) IsomerCheck->PFP Yes C18 Use End-capped C18 (Hydrophobic) IsomerCheck->C18 No Eval Evaluate Peak Shape & Recovery PFP->Eval C18->Eval Tailing Amine Tailing? Eval->Tailing Modifier Add Volatile Modifier (Ammonium Acetate) Tailing->Modifier Yes ScaleUp Scale to Prep-LC & Lyophilize Tailing->ScaleUp No Modifier->Eval

Workflow for optimizing HPLC purification of fluorinated aniline esters.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for this compound on a standard C18 column. How can I improve peak symmetry? A1: The tailing is caused by secondary ion-exchange interactions. The basic aniline group is interacting with acidic silanol groups on the bare silica support.

  • The Fix: Switch to a heavily end-capped column to shield the silanols. Furthermore, adjust your mobile phase. Using a volatile buffer like 10 mM ammonium acetate (pH ~6.0) masks residual silanol activity while maintaining the amine in a consistent, partially neutral state, drastically sharpening the peak[1].

Q2: My LC-MS analysis of the collected fractions shows a secondary peak with a mass of [M-14]. What is happening, and how do I prevent it? A2: You are observing ester hydrolysis. The loss of 14 Da corresponds to the loss of a methylene group (-CH2), indicating that your methyl ester has hydrolyzed into the free propionic acid[2].

  • The Fix: This degradation is catalyzed by extreme pH and prolonged exposure to water. Avoid using 0.1% TFA (pH ~2) or 0.1% Ammonium Hydroxide (pH ~10). Stick to mildly acidic/neutral buffers (pH 5.5–6.5). Crucially, do not leave aqueous fractions sitting at room temperature; freeze them on dry ice immediately upon collection and lyophilize.

Q3: I cannot resolve my target compound from its 3-fluoro regioisomer impurity. What stationary phase should I use? A3: Switch from an alkyl (C18) phase to a Pentafluorophenyl (PFP) stationary phase.

  • The Causality: C18 columns separate purely based on hydrophobicity, which is nearly identical for positional halogen isomers. PFP columns, however, provide orthogonal selectivity driven by π−π interactions, dipole-dipole interactions, and steric recognition[3]. The highly electronegative fluorine atom on your analyte interacts uniquely with the fluorinated stationary phase, allowing excellent resolution of positional isomers[4][5].

Quantitative Data & Optimization Tables

Table 1: Mobile Phase pH Optimization & Analyte Stability
Buffer SystempH RangeAmine Peak ShapeEster StabilityRecommendation
0.1% TFA in Water~2.0ExcellentPoor (Acid Hydrolysis)Avoid for prep-scale
10 mM Ammonium Formate~3.8GoodModerateAcceptable
10 mM Ammonium Acetate~6.0ExcellentExcellentOptimal
0.1% Ammonium Hydroxide~10.0Poor (Tailing)Poor (Base Hydrolysis)Avoid
Table 2: Column Selectivity Comparison
Column ChemistryPrimary Interaction MechanismSelectivity for RegioisomersRetention of Target
Standard C18Hydrophobic dispersionLowModerate
End-capped C18Hydrophobic dispersionLowModerate (Better symmetry)
Pentafluorophenyl (PFP) π−π , Dipole, StericHighHigh

Protocol: Self-Validating Preparative LC Optimization

This step-by-step methodology ensures high recovery while utilizing a self-validating feedback loop to prevent degradation.

Step 1: Sample Preparation Dissolve the crude mixture in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% 10 mM Ammonium Acetate, pH 6.0). Causality: Injecting in a strong solvent (like 100% DMSO) causes solvent-front distortion and premature elution of the polar aniline.

Step 2: Analytical Scouting Inject 5 µL onto an analytical PFP column (e.g., 4.6 x 150 mm, 3 µm). Run a linear gradient of 5% to 95% Acetonitrile over 15 minutes at 1.0 mL/min.

Step 3: Purity & Mass Validation (The Self-Validating Step) Monitor the run via a Diode Array Detector (DAD) at 254 nm and inline MS.

  • Validation A: Extract the [M+H]+ chromatogram to confirm the target peak.

  • Validation B: Extract the [M-14+H]+ mass across the baseline. If this mass is present, ester hydrolysis is occurring during the run, and the buffer pH must be adjusted closer to neutrality[2].

Step 4: Scale-Up Calculation Transfer the optimized analytical method to a preparative PFP column (e.g., 21.2 x 250 mm). Calculate the preparative flow rate and injection volume using the scale-up factor:

ScaleFactor=(Diameterprep​/Diameterana​)2

Step 5: Fraction Recovery Collect fractions based on mass-triggered thresholds. Immediately freeze the collected aqueous/organic fractions on dry ice and lyophilize to preserve the integrity of the methyl ester.

Sources

Troubleshooting

minimizing defluorination side reactions during 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester synthesis

Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of fluorinated nitroarenes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of fluorinated nitroarenes. The synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester—typically achieved via the catalytic hydrogenation of a 3-(2-fluoro-4-nitro-phenyl)-acrylate precursor—presents a unique chemoselectivity challenge. While reducing the nitro group and the alkene is straightforward, the process is notoriously plagued by hydrodefluorination , a side reaction that cleaves the crucial carbon-fluorine (C-F) bond and decimates product yield.

This guide is engineered for drug development professionals and researchers to systematically diagnose, troubleshoot, and eliminate defluorination side reactions using field-proven, mechanistically grounded strategies.

Part 1: Mechanistic Insight & Reaction Pathways

To solve defluorination, we must first understand its causality. The C-F bond in a standard fluoroarene is relatively stable. However, once the electron-withdrawing nitro group is reduced to an electron-donating amine, the aromatic ring becomes significantly more electron-rich. More critically, the newly formed amine acts as a directing group. It coordinates with the transition metal catalyst (e.g., Pd or Pt), bringing the adjacent C-F bond into close proximity to the active metal center. This facilitates the oxidative addition of the metal into the C-F bond, followed by hydride transfer and reductive elimination, resulting in irreversible defluorination (1)[1].

ReactionMechanism A Precursor: Fluoronitroalkene B Intermediate: Fluoroaminoalkane A->B H2, Catalyst (Nitro & Alkene Reduction) C Target Product: 3-(4-Amino-2-fluoro-phenyl)- propionic acid methyl ester B->C Desired Pathway D Side Product: Defluorinated Amine B->D Hydrodefluorination (C-F Oxidative Addition) C->D Over-reduction

Reaction pathways showing desired hydrogenation versus undesired hydrodefluorination.

Part 2: Troubleshooting Guide & FAQs

Q1: I am currently using standard 10% Pd/C and H₂ gas. Is this contributing to the high defluorination rates? A1: Absolutely. Palladium is notoriously hyperactive for hydrodehalogenation pathways. While it is excellent for reducing nitro groups and alkenes, it readily inserts into C-F bonds under standard hydrogenation conditions. Switching your catalyst to Platinum on Carbon (Pt/C) or a slightly poisoned catalyst (such as sulfided Pt/C) will significantly attenuate the metal's ability to perform C-F oxidative addition while maintaining sufficient activity to reduce the nitro group and the alkene (2)[2] (3)[3].

Q2: How can I modify the reaction medium to protect the C-F bond? A2: Conducting the hydrogenation in an acidic medium is one of the most robust strategies to suppress defluorination. By adding an acid (such as concentrated hydrochloric acid, phosphoric acid, or glacial acetic acid) to the solvent, the newly formed amine is immediately protonated into an anilinium salt. This protonation ties up the nitrogen's lone pair, preventing it from coordinating with the metal catalyst and thereby shutting down the directed hydrodefluorination pathway (4)[4].

Q3: What are the optimal temperature and pressure settings to minimize this issue? A3: Thermodynamics play a critical role; elevated temperatures exponentially increase the rate of dehalogenation. It is highly advisable to maintain the reaction temperature strictly between 25°C and 40°C. While higher hydrogen pressures can sometimes force the desired reduction to completion faster, they also increase the chemical potential for over-reduction. Operating within a moderate pressure range of 0.1–3.0 MPa is recommended to balance reaction kinetics and chemoselectivity (2)[2].

TroubleshootingTree Start Issue: High Defluorination Observed in GC/LC-MS Q1 Is Pd/C the primary catalyst? Start->Q1 A1 Switch to Pt/C or Sulfided Pt/C Q1->A1 Yes Q2 Is the reaction medium neutral or basic? Q1->Q2 No A2 Add acidic modifier (e.g., H3PO4, HCl) Q2->A2 Yes Q3 Is the reaction temperature above 40°C? Q2->Q3 No A3 Lower temperature to 25-30°C Q3->A3 Yes

Logical troubleshooting workflow to systematically eliminate hydrodefluorination.

Part 3: Quantitative Data Analysis

The following table synthesizes the impact of varying reaction parameters on the chemoselectivity of fluoronitroarene reductions. Note the dramatic drop in defluorination when transitioning from Pd/C to Pt/C, and the near-total suppression when an acidic modifier is introduced.

Catalyst SystemAdditive / MediumTemperature (°C)H₂ Pressure (MPa)Conversion (%)Defluorination Yield (%)
10% Pd/CNone (Methanol)603.0>9912.0 - 15.0
5% Pt/CNone (Methanol)603.0>994.0 - 6.0
5% Pt/CNone (Methanol)301.0981.5 - 2.5
5% Pt/C H₃PO₄ (1.1 eq) 30 1.0 >99 < 0.1

Part 4: Validated Experimental Protocol

Objective: Achieve >99% conversion of 3-(2-fluoro-4-nitro-phenyl)-acrylate to 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester with <0.1% defluorination.

Self-Validating System: This protocol utilizes H₂ uptake monitoring to prevent over-reduction and incorporates an acidic workup to ensure the product is isolated cleanly from the catalyst without degrading the ester functionality.

Materials:

  • Precursor: 3-(2-Fluoro-4-nitro-phenyl)-acrylic acid methyl ester (1.0 eq)

  • Catalyst: 5% Pt/C (5-10 wt% relative to substrate)

  • Solvent: Methanol or Ethyl Acetate (10 mL / g of substrate)

  • Additive: 85% Phosphoric acid (H₃PO₄) (1.1 eq)

  • Gas: Hydrogen gas (High purity, >99.99%)

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure autoclave or Parr shaker is thoroughly cleaned and purged with inert gas (Nitrogen or Argon) to remove residual oxygen.

  • Substrate Loading: Dissolve the precursor in the chosen solvent. Transfer the solution to the reactor.

  • Acidification: Slowly add 1.1 equivalents of 85% H₃PO₄ to the reaction mixture.

    • Causality Note: Adding the acid before the catalyst ensures the amine is protonated immediately upon formation, preventing the nitrogen lone pair from coordinating with the platinum surface.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst to the mixture under a continuous stream of inert gas to prevent auto-ignition of the solvent vapors.

  • Purging and Pressurization: Seal the reactor. Purge the headspace with Nitrogen three times, followed by Hydrogen gas three times. Pressurize the reactor with H₂ to 1.0 - 2.0 MPa.

  • Reaction Execution: Stir the mixture vigorously (e.g., 800-1000 rpm) to eliminate mass transfer limitations. Maintain the internal temperature strictly between 25°C and 30°C using a cooling jacket (the exothermic nitro reduction can cause rapid temperature spikes that promote defluorination).

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete when H₂ consumption ceases (approx. 2-4 hours). Validation step: Extract an aliquot, neutralize, and verify completion via HPLC or GC-MS before proceeding.

  • Workup: Vent the hydrogen gas safely and purge the reactor with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with additional solvent.

  • Neutralization and Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to neutralize the anilinium phosphate salt and liberate the free amine. Extract, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the pure 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

Part 5: References

  • Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL:

  • Title: Amine-Controlled, Transition-Metal-Catalyzed Hydrodefluorination and Defluoroamination of Fluoroarenes with 8-Aminoquinoline as a Directing Group Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds Source: Google Patents URL:

Sources

Optimization

preventing ester hydrolysis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester during long-term storage

Technical Support Center: Stability of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. Its primary objective is to provide expert guidance on preventing ester hydrolysis, a common degradation pathway, to ensure the integrity and reliability of the compound during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Degradation Pathway

Q1: What is ester hydrolysis, and why is 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester particularly susceptible?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved by a water molecule to form its parent carboxylic acid and alcohol.[1][2][3] In this case, the methyl ester reacts with water to yield 3-(4-Amino-2-fluoro-phenyl)-propionic acid and methanol.

This compound's susceptibility stems from two key structural features:

  • The Ester Group: The carbonyl carbon of the ester is electrophilic and a prime target for nucleophilic attack by water. This reaction can be catalyzed by either acid or base.[3]

  • The Aromatic Amino Group: The primary amine (-NH2) on the phenyl ring is a basic site. While amides are generally more stable than esters, the presence of this amino group can influence the local pH environment, potentially contributing to degradation, especially under non-ideal storage conditions.

The overall reaction is as follows: 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester + H₂O ⇌ 3-(4-Amino-2-fluoro-phenyl)-propionic acid + Methanol

This degradation is problematic as it reduces the purity of the active compound, introduces an impurity with different physicochemical properties (e.g., solubility, polarity), and can lead to inaccurate and irreproducible experimental results.

Q2: What are the primary environmental factors that accelerate the hydrolysis of this ester?

A2: The rate of ester hydrolysis is critically influenced by three main factors:

  • Moisture: As water is a reactant, its presence is the most direct cause of hydrolysis.[1] Hygroscopic chemicals, which readily absorb moisture from the air, are particularly at risk.[4] Therefore, minimizing exposure to atmospheric humidity is the single most important preventive measure.[1][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6][7] Storing the compound at elevated temperatures (e.g., room temperature or higher) will significantly accelerate degradation compared to refrigerated or frozen conditions.[8]

  • pH (in solution): Hydrolysis is catalyzed by both hydrogen (H+) and hydroxide (OH-) ions.[2][9][10][11] This means the reaction rate is fastest under strongly acidic or strongly alkaline conditions. For solid-state storage, this is less of a concern, but it becomes critical when preparing aqueous or protic solvent solutions.

cluster_factors Accelerating Factors cluster_prevention Prevention Strategies Moisture Moisture (H₂O) Hydrolysis Ester Hydrolysis (Degradation) Moisture->Hydrolysis Reactant Temperature Temperature Temperature->Hydrolysis Accelerates Rate pH pH Extremes (Acid/Base) pH->Hydrolysis Catalyzes Desiccation Desiccation Desiccation->Moisture Removes Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Moisture Displaces Low_Temp Low Temperature Storage Low_Temp->Temperature Reduces pH_Control pH Control (in solution) pH_Control->pH Neutralizes

Key factors influencing ester hydrolysis and corresponding prevention strategies.
Section 2: Optimal Storage and Handling

Q3: What are the ideal long-term storage conditions for solid 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester?

A3: To ensure maximum stability and a shelf-life of several years, the solid compound should be stored under the conditions summarized below. These measures work synergistically to minimize the key degradation factors.

Parameter Recommendation Rationale
Temperature -20°C or -80°C Low temperatures significantly slow the rate of all chemical degradation pathways, including hydrolysis.[8][12] For multi-year storage, -80°C is preferable.[13][14]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with a dry, inert gas minimizes the presence of both moisture and oxygen, preventing hydrolysis and potential oxidation of the amino group.[15]
Moisture Control Store in a Desiccator A desiccator containing an active drying agent (desiccant) like silica gel or molecular sieves is crucial for absorbing any ambient moisture.[4][5][16][17]
Container Tightly-Sealed Amber Glass Vial Amber glass protects the compound from potential light-induced degradation.[18] A tight seal is essential to maintain the inert atmosphere and prevent moisture ingress.
Handling Equilibrate to Room Temp Before Opening Always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid compound.[14]

Q4: I need to prepare a stock solution. How can I minimize hydrolysis during its preparation and subsequent storage?

A4: Storing this compound in solution is not recommended for the long term. If a stock solution is necessary for your workflow, follow these guidelines:

  • Solvent Choice: Use a dry (anhydrous), aprotic solvent such as DMSO or DMF if your experimental design allows. If an aqueous or alcohol-based solvent is required, use it just prior to the experiment.

  • pH Control: If using an aqueous buffer, maintain a pH between 5 and 7. Avoid strongly acidic or basic conditions which will catalyze hydrolysis.[19]

  • Prepare Fresh: The best practice is to prepare the solution immediately before use.

  • Short-Term Solution Storage: If short-term storage is unavoidable, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[8][14] Store these aliquots at -80°C. Shelf life in solution is drastically reduced; expect stability for only a few weeks at 4°C or a few months at -20°C.[14]

Section 3: Troubleshooting and Analysis

Q5: How can I detect and quantify the level of hydrolysis in my sample?

A5: The most reliable method for detecting and quantifying hydrolysis is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS). The parent ester is significantly less polar than its carboxylic acid hydrolysis product. This difference allows for excellent separation on a reverse-phase column (e.g., C18).

A typical analysis would show:

  • A peak for the intact ester, 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester.

  • A new, earlier-eluting (more polar) peak for the hydrolysis product, 3-(4-Amino-2-fluoro-phenyl)-propionic acid.

By running a standard of the pure compound and comparing the peak areas over time, you can accurately quantify the percentage of degradation.

Parameter Typical Value / Condition
Instrument HPLC with UV Detector (e.g., 254 nm) or Mass Spectrometer
Column C18 Reverse-Phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C

Q6: My compound has been stored improperly (e.g., at 4°C in its original shipping vial) for over a year. How do I know if it's still viable for my experiments?

A6: If storage conditions have deviated from the ideal, you should assume some level of degradation has occurred. The compound's viability depends on the tolerance for impurities in your specific application.

  • Do not assume it is pure.

  • Perform an analytical check. Use the HPLC method described in Q5 to determine the purity of your material.

  • Compare to a reference. If available, compare your sample to a new, unopened lot of the same material.

  • Make an informed decision. If the purity is still high (e.g., >98%) and the hydrolysis product is not expected to interfere with your assay, it may still be usable. However, for sensitive applications like in vivo studies or quantitative assays, using a new, quality-controlled batch is strongly recommended.

Start Suspected Compound Degradation? Check_Storage Review Storage History: - Temperature? - Moisture exposure? - Age of compound? Start->Check_Storage Analytical_QC Perform Analytical QC (HPLC Recommended) Check_Storage->Analytical_QC If history is non-ideal or unknown Compare Compare Purity to Specification Sheet (>98%?) Analytical_QC->Compare Use Proceed with Experiment (Use with Caution) Compare->Use Yes Discard Discard and Procure New Batch Compare->Discard No Interference Does the degradant interfere with the assay? Use->Interference Interference->Discard Yes

Troubleshooting workflow for suspected ester hydrolysis.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Obtain a new, appropriately sized amber glass vial with a PTFE-lined screw cap.

  • Aliquot: If working from a bulk container, transfer the desired amount of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester into the new vial inside a glove box or a glove bag with a dry nitrogen or argon atmosphere to minimize moisture exposure.

  • Inert Gas Purge: Gently flush the headspace of the vial with dry nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with the screw cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions (-20°C or -80°C).

  • Desiccation: Place the sealed vial inside a laboratory desiccator containing an active desiccant (e.g., silica gel with a moisture indicator).

  • Freezing: Transfer the entire desiccator to a -20°C or -80°C freezer for long-term storage.

Protocol 2: Quantification of Hydrolysis by HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the ester compound.

    • Dissolve in 1.0 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to an HPLC vial.

  • Instrument Setup:

    • Set up the HPLC system according to the parameters listed in the table in Q5.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method and collect the data.

  • Data Interpretation:

    • Identify the peak for the intact ester and the potential earlier-eluting peak for the carboxylic acid degradant.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the ester using the formula: % Purity = (Area of Ester Peak / Total Area of All Peaks) x 100

    • A purity value below the manufacturer's specification (typically >98%) indicates significant degradation.

References

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007). Industrial & Engineering Chemistry Research.
  • Drying Agents. (n.d.). MilliporeSigma.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). STABYLIA.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. (2024).
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023). MDPI.
  • Effects of Fermentation Temperature and Aeration on Production of Natural Isoamyl Acetate by Williopsis saturnus var.
  • 2-Amino-3-(4-fluorophenyl)propanoic acid. (n.d.). MedchemExpress.com.
  • Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. (2026).
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. (n.d.). PMC.
  • THE QUALITATIVE AND QUANTITATIVE DETERMINATION OF THE ESTERS BY ALKALINE HYDROLYSIS AND GAS CHROMATOGRAPHIC ANALYSIS OF THE LIBERATED ALCOHOL. (1972). Tennessee Academy of Science.
  • How to prevent hydrolysis in a drug. (2017). Quora.
  • How long can one store amino acids at room temper
  • Effects of different tempering temperatures on the properties of industrial sheet margarine. (2022). Journal of the American Oil Chemists' Society.
  • Peptide Storage and Stability for Research Applic
  • Moisture Absorbers: Silica gel, Desiccants, Molecular sieve. (n.d.). Sercalia.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • hydrolysis of esters. (n.d.). Chemguide.
  • 15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025). BioLongevity Labs.

Sources

Troubleshooting

identifying and removing common impurities in 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Technical Support Center: 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester Welcome to the technical support center for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (AFPAME). This guide is designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Welcome to the technical support center for 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester (AFPAME). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities encountered during and after the synthesis of this important intermediate. Our goal is to provide practical, field-proven insights to ensure the highest purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for AFPAME, and how does it influence the impurity profile?

A1: A prevalent synthetic pathway involves the reduction of a nitro-precursor, such as 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester. This route is efficient but can lead to specific process-related impurities.[1][2][3] The primary concerns are incomplete reduction of the nitro group and side reactions.[4][5][6] Therefore, the most common impurities are often the starting nitro compound or partially reduced intermediates like nitroso and hydroxylamine species.[7][8]

Q2: How should I properly store AFPAME to minimize degradation?

A2: Like many substituted anilines, AFPAME is susceptible to oxidation and photodegradation.[9][10] Freshly purified, it should be an off-white to light-colored solid or oil.[11] To maintain its integrity, store the compound in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (nitrogen or argon) at reduced temperatures (-20°C for long-term storage is recommended).[10][11] Exposure to air, light, and moisture can lead to the formation of colored, oxidized impurities.[9][10]

Q3: My AFPAME has a distinct yellow or brown color. What does this indicate?

A3: A yellow to brown discoloration is a common indicator of impurity presence, typically from oxidation or residual nitro-aromatic compounds.[9] Anilines are prone to air oxidation, which forms highly colored polymeric or condensed products.[2][9] If your synthesis started from a nitro-precursor, even trace amounts of the starting material can impart a significant yellow hue.

Q4: What are the primary classes of impurities I should be aware of?

A4: The impurities can be broadly categorized as follows:

  • Process-Related Impurities: Arising directly from the synthetic route.

    • Starting Materials: Unreacted 3-(2-fluoro-4-nitrophenyl)propionic acid methyl ester.

    • Intermediates: Partially reduced species like 3-(2-fluoro-4-nitrosophenyl)propionic acid methyl ester or 3-(2-fluoro-4-hydroxylaminophenyl)propionic acid methyl ester.[4][6]

  • Degradation Products: Formed during storage or workup.

    • Oxidation Products: Complex colored compounds from reaction with atmospheric oxygen.[9]

    • Hydrolysis Product: 3-(4-Amino-2-fluoro-phenyl)-propionic acid (the free carboxylic acid) from ester hydrolysis.[12][13][14]

  • Residual Solvents: Solvents used during reaction or purification (e.g., Ethyl Acetate, Methanol, Dichloromethane).

Troubleshooting Guide: From Observation to Solution

This section provides direct answers to specific experimental issues.

Issue 1: An unexpected peak appears in my reverse-phase HPLC chromatogram, eluting earlier than the main product peak.

  • Potential Cause & Logic: An earlier elution time in reverse-phase HPLC typically indicates a more polar compound. The most likely candidate is the free carboxylic acid, 3-(4-Amino-2-fluoro-phenyl)-propionic acid. This impurity forms via hydrolysis of the methyl ester, which can be catalyzed by acidic or basic conditions during workup or even by residual water during storage.[12][13]

  • Troubleshooting & Confirmation:

    • LC-MS Analysis: Obtain a mass spectrum of the impurity peak. It should correspond to the molecular weight of the free acid (M-15 compared to the ester).

    • pH Adjustment: Spike a sample of your material with a small amount of dilute acid (e.g., 0.1N HCl). The free acid peak should remain unchanged or sharpen, while the main amine product peak may shift or broaden due to protonation.

  • Recommended Removal Protocol:

    • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic aqueous layer will deprotonate the acidic impurity, pulling it out of the organic phase. Follow with a water wash to remove residual base and a brine wash to initiate drying.

Issue 2: My HPLC/GC-MS analysis shows a peak with a mass corresponding to the nitro-precursor.

  • Potential Cause & Logic: This is a clear indication of an incomplete reduction reaction.[5][6] Catalytic hydrogenation or metal/acid reductions can sometimes be sluggish or stall if the catalyst is poisoned or the reaction time is insufficient.[7]

  • Troubleshooting & Confirmation:

    • Co-injection: If you have an authentic sample of the starting material, perform a co-injection on your HPLC or GC system. The impurity peak should increase in area.

    • TLC Analysis: Thin-Layer Chromatography is a quick check. The nitro compound is significantly less polar than the resulting aniline and will have a higher Rf value.

  • Recommended Removal Protocol:

    • Re-subject to Reaction Conditions: If the level of starting material is high (>5-10%), the most efficient approach is often to re-subject the entire batch to the reduction conditions.

    • Column Chromatography: For lower levels of contamination, flash column chromatography on silica gel is highly effective. The polarity difference between the nitro-ester and the amino-ester is substantial, allowing for clean separation.[15] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.

Issue 3: My product assay by qNMR or HPLC with a standard is low (<95%), but I don't see any major discrete impurity peaks.

  • Potential Cause & Logic: This scenario often points to the presence of non-UV active impurities (if using UV detection for HPLC) or multiple small, unresolved impurities that may appear as a broad hump or baseline noise. Common culprits include residual solvents or polymeric/oxidized materials.[9]

  • Troubleshooting & Confirmation:

    • ¹H NMR Analysis: Carefully examine the proton NMR spectrum for signals that do not correspond to the product. Pay special attention to the 1-4 ppm region for common organic solvents. Integration of these peaks against a product peak can quantify their presence.

    • Change HPLC Detector: If available, use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to visualize non-chromophoric impurities.

  • Recommended Removal Protocol:

    • High-Vacuum Drying: To remove residual solvents, dry the material under high vacuum, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

    • Recrystallization: This is an excellent method for removing a wide range of impurities.[15] It purges starting materials, intermediates, and degradation by-products that have different solubility profiles. Finding a suitable solvent system is key (see Protocol 2).

Visual Workflow & Data Summary

Impurity Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving purity issues with your AFPAME.

Impurity Troubleshooting Workflow Figure 1: Logical workflow for impurity identification and remediation. Observation Initial Observation (e.g., Low Purity, Color) Analysis Analytical Characterization (HPLC, LC-MS, NMR) Observation->Analysis Identify Identify Impurity Class Analysis->Identify SM Starting Material / Intermediate Identify->SM Process-Related Degradation Degradation Product (e.g., Hydrolysis) Identify->Degradation Degradant Solvent Residual Solvent Identify->Solvent Contaminant Remediation1 Remediation Strategy: Column Chromatography or Re-run Reaction SM->Remediation1 Remediation2 Remediation Strategy: Aqueous Wash or Recrystallization Degradation->Remediation2 Remediation3 Remediation Strategy: High-Vacuum Drying Solvent->Remediation3 FinalQC Final Purity Check (>99% Purity?) Remediation1->FinalQC Remediation2->FinalQC Remediation3->FinalQC Pass Product Meets Spec FinalQC->Pass Yes Fail Re-evaluate FinalQC->Fail No Fail->Analysis

Caption: Figure 1: Logical workflow for impurity identification and remediation.

Data Summary Table

Table 1: Common Impurities and Their Analytical Signatures

Impurity NameCommon SourceTypical HPLC Elution Behavior (Reverse Phase)Mass Spec (ESI+) Signature (m/z)Key ¹H NMR Signal (CDCl₃)
Product: AFPAME -Main Peak (Reference)[M+H]⁺~3.70 ppm (s, 3H, -OCH₃)
3-(2-Fluoro-4-nitrophenyl)propionic acid methyl esterIncomplete ReductionElutes later (less polar)[M+H]⁺Aromatic signals shifted downfield (~8.0-8.3 ppm)
3-(4-Amino-2-fluoro-phenyl)-propionic acidEster HydrolysisElutes earlier (more polar)[M+H]⁺Absence of ~3.70 ppm -OCH₃ signal; broad -COOH signal
Ethyl AcetateResidual SolventVery early eluting peakNot typically observed~2.05 (s), ~4.12 (q), ~1.25 (t) ppm
DichloromethaneResidual SolventVery early eluting peakNot typically observed~5.30 (s) ppm

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of AFPAME.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~1 mg of AFPAME and dissolve in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Recrystallization for High Purity AFPAME

This procedure is designed to remove both more polar and less polar impurities.

  • Solvent Selection (Scouting): The ideal system is a binary mixture where the compound is soluble in one solvent when hot ("soluble solvent") and insoluble in the other solvent ("anti-solvent") at all temperatures. Good candidates include:

    • Isopropanol / Heptane

    • Ethyl Acetate / Hexane

    • Toluene / Heptane

  • Dissolution: Place the crude AFPAME in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "soluble solvent" (e.g., Isopropanol) required to fully dissolve the material at reflux.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Bring back to a boil for 5-10 minutes to adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Slowly add the "anti-solvent" (e.g., Heptane) to the hot solution with stirring until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot "soluble solvent" to redissolve the precipitate.

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Analyze the purified crystals and the mother liquor by HPLC (Protocol 1). The purity of the crystals should be significantly enhanced, with the impurities concentrated in the mother liquor.

References

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Wikipedia. (n.d.). Aniline.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes.
  • PMC. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Benchchem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Grokipedia. (n.d.). Reduction of nitro compounds.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Benchchem. (n.d.). Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline.
  • Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.
  • Scribd. (2022). Aniline: Structure and Synthesis.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • MedchemExpress.com. (n.d.). 2-Amino-3-(4-fluorophenyl)propanoic acid.

Sources

Optimization

Technical Support Center: Optimizing Esterification of 3-(4-amino-2-fluorophenyl)propanoic acid

Welcome to the technical support center for the esterification of 3-(4-amino-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 3-(4-amino-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this specific synthesis.

I. Reaction Overview & Key Challenges

The esterification of 3-(4-amino-2-fluorophenyl)propanoic acid is a crucial step in the synthesis of various pharmaceutical intermediates and active compounds. The presence of both an amino group and a fluorine atom on the aromatic ring introduces specific challenges that require careful optimization of reaction conditions.

The primary reaction is a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] However, the nucleophilic amino group can be protonated by the acid catalyst, potentially deactivating the ring or participating in side reactions.[2] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the carboxylic acid.[3]

This guide will address common issues such as low yield, incomplete reactions, side product formation, and purification difficulties.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Problem 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired ester. What are the likely causes and how can I fix this?

Answer: Low or no product formation in the esterification of 3-(4-amino-2-fluorophenyl)propanoic acid can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2] The amino group on your starting material is basic and will react with the acid catalyst. Therefore, you may need to use a stoichiometric amount of acid rather than a catalytic amount to ensure enough free acid is available to protonate the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol.[2][4]

    • Recommendation: Start with at least 1.1 equivalents of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

  • Equilibrium Limitations: The esterification reaction is reversible. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting your yield.[5]

    • Recommendation: To shift the equilibrium towards the product, you can either use a large excess of the alcohol (which also serves as the solvent) or remove water as it forms.[6] A Dean-Stark apparatus is effective for azeotropic removal of water with solvents like toluene.

  • Reaction Temperature and Time: Esterification reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Ensure your reaction is heated to reflux.[2] Monitor the reaction progress over a significant period (e.g., 4-24 hours) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]

Problem 2: Incomplete Reaction and Difficulty Driving to Completion

Question: My reaction stalls at a certain percentage of conversion, and I can't seem to push it to completion. What should I try?

Answer: An incomplete reaction is a common issue tied to the reversible nature of Fischer esterification. Here’s a deeper dive into optimization strategies:

  • Driving the Equilibrium: As mentioned, removing water is critical. If you are already using excess alcohol, consider adding a dehydrating agent.

    • Recommendation: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water. Alternatively, switching to a solvent system that allows for azeotropic removal of water with a Dean-Stark trap is a highly effective method.

  • Catalyst Choice and Amount: The strength and amount of the acid catalyst play a significant role.

    • Recommendation: If you are using a weaker acid, consider switching to concentrated sulfuric acid. You can also incrementally increase the catalyst loading, but be mindful of potential side reactions at very high concentrations. A molar ratio of catalyst to acid between 0.06/1 and 0.20/1 has been shown to increase the reaction rate.[9]

  • Alternative Esterification Methods: If the Fischer esterification consistently fails to go to completion, alternative methods that are not equilibrium-driven may be necessary.

    • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[7] This approach is often high-yielding and proceeds under milder conditions.[7]

    • Orthoester Method: Triethyl orthoacetate (TEOA) can be used for the concurrent esterification and N-acetylation of amino acids under neutral conditions.[10]

Problem 3: Formation of Side Products and Purification Challenges

Question: I'm observing multiple spots on my TLC plate, and purification of the desired ester is proving difficult. What are the likely side products and how can I minimize them and improve purification?

Answer: The presence of both an amino and a carboxylic acid group, along with a fluorinated aromatic ring, can lead to several side reactions.

  • N-Acylation/Alkylation: The amino group can potentially react with the activated carboxylic acid (or another molecule of the starting material) to form an amide, leading to dimerization or polymerization. While less common under standard Fischer conditions, it's a possibility. Alkylation of the amino group by the alcohol is also a potential side reaction, though generally less favorable.

    • Mitigation: The acidic conditions of the Fischer esterification protonate the amino group, protecting it from acting as a nucleophile.[2] Ensuring sufficient acid is present is key.

  • Ether Formation: At high temperatures and strong acid concentrations, the alcohol can undergo self-condensation to form an ether.[3]

    • Mitigation: Carefully control the reaction temperature and avoid excessive amounts of acid catalyst.[3]

  • Purification Strategies:

    • Acid-Base Extraction: The key to separating your product from unreacted starting material and acidic byproducts lies in acid-base extraction. After the reaction, the mixture can be diluted with an organic solvent and washed with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, making it water-soluble.[2] Your ester product will remain in the organic layer. The basic amino group on your product can then be used for further purification if needed.

    • Chromatography: If simple extraction is insufficient, column chromatography on silica gel is a standard method for purifying esters. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Data Summary Table: General Esterification Conditions
ParameterRecommended ConditionRationale
Alcohol Large excess (e.g., 10-20 equivalents or as solvent)Drives the equilibrium towards the product.
Catalyst H₂SO₄ or p-TsOH (1.1-1.5 equivalents)Strong acid needed to protonate both the amino and carbonyl groups.
Temperature Reflux temperature of the alcoholProvides sufficient energy to overcome the activation barrier.
Water Removal Dean-Stark trap or molecular sievesShifts the equilibrium to favor product formation.
Reaction Time 4 - 24 hours (monitor by TLC/HPLC)Allows the reaction to reach completion.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group before esterification?

A1: For a standard Fischer esterification, protection of the amino group is generally not necessary.[2] The acidic reaction conditions protonate the amine, forming an ammonium salt. This effectively "protects" the amino group by rendering it non-nucleophilic and preventing it from participating in side reactions.[2] However, if you are using a different esterification method that is not conducted under strongly acidic conditions (e.g., using a carbodiimide coupling agent at neutral pH), then protection of the amino group as a carbamate (e.g., Boc or Cbz) would be necessary.[11][12]

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[13][14] You can spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The ester product will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value. A typical solvent system for the TLC could be a mixture of hexane and ethyl acetate. As the reaction progresses, you should see the spot for the starting material diminish and the spot for the product intensify. For more quantitative analysis, HPLC can be used.[8]

Q3: My product seems to be water-soluble. How do I effectively extract it?

A3: While the ester is generally less water-soluble than the starting carboxylic acid, the presence of the amino group can impart some water solubility, especially if it is protonated. During the workup, after neutralizing the acid catalyst with a base like sodium carbonate or bicarbonate, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate.[6] Combining the organic extracts and washing with brine will help to remove residual water before drying over an anhydrous salt like sodium sulfate.

Q4: What is the role of the fluorine atom in this reaction?

A4: The fluorine atom is an electron-withdrawing group. Its presence on the aromatic ring increases the electrophilicity of the carbonyl carbon of the carboxylic acid.[3] This can make the carboxylic acid more susceptible to nucleophilic attack by the alcohol, potentially facilitating the esterification reaction.[3][15]

IV. Experimental Protocols

Protocol 1: Standard Fischer Esterification
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-amino-2-fluorophenyl)propanoic acid (1.0 eq).

  • Add the desired alcohol (e.g., methanol or ethanol) in large excess to serve as the reactant and solvent (e.g., 20 eq).

  • Stir the mixture to dissolve the solid.

  • Slowly and carefully add concentrated sulfuric acid (1.2 eq) to the stirring mixture. A precipitate may form.

  • Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8. Be cautious as gas evolution will occur.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

  • On a silica gel TLC plate, spot the starting material in a lane, the reaction mixture in another lane, and a co-spot of both in a third lane.

  • Place the plate in the developing chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light or by staining (e.g., with iodine).

  • The product should appear as a new spot with a higher Rf than the starting material.

V. Visualizations

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Alcohol Alcohol (R'-OH) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O WaterLoss Water Loss Ester Ester (R-COOR') ProtonatedEster->Ester - H+ H_plus H+ H2O H₂O

Caption: The mechanism of Fischer esterification.

Troubleshooting Workflowdot

// Nodes Start [label="Low Yield or\nIncomplete Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Increase Acid Catalyst\n(to >1.1 eq)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckWater [label="Implement Water Removal?\n(e.g., Dean-Stark)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTempTime [label="Increase Temperature/Time?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlternativeMethod [label="Consider Alternative Method\n(e.g., Steglich Esterification)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckWater [label="Yes"]; CheckCatalyst -> Start [label="No", style=dashed, color="#EA4335"]; CheckWater -> CheckTempTime [label="Yes"]; CheckWater -> Start [label="No", style=dashed, color="#EA4335"]; CheckTempTime -> Success [label="Yes"]; CheckTempTime -> AlternativeMethod [label="No"]; }

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not an isolated achievement but the culmination of rigorously controlled steps. The purity of chemical intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not an isolated achievement but the culmination of rigorously controlled steps. The purity of chemical intermediates, such as 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, is a critical determinant of the final API's quality, safety, and efficacy.[1] Ensuring the reliability of the analytical methods used to assess this purity is, therefore, not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this key intermediate. We will explore the causality behind each experimental choice, present a self-validating protocol grounded in global regulatory standards, and objectively compare the validated HPLC method with alternative analytical technologies.

The Central Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] For a purity assay, this means the method must be able to accurately and precisely quantify the main compound while simultaneously separating it from any potential impurities, including process-related impurities and degradation products. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global gold standard framework for this process, ensuring that a method validated in one region is recognized and trusted worldwide.[4][5]

HPLC Method Parameters: The Starting Point

Before validation can begin, a robust HPLC method must be developed. For 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the molecule's aromatic ring and moderate polarity. The following parameters serve as a well-reasoned starting point for this analysis.

ParameterConditionRationale
Instrumentation Standard HPLC SystemEquipped with a Quaternary Pump, Autosampler, Column Oven, and UV/Vis or DAD.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the 5 µm particle size offers a good balance of efficiency and backpressure suitable for standard HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure the primary amine on the analyte is protonated, leading to sharp, symmetrical peak shapes.
Mobile Phase B AcetonitrileA common organic modifier with good elution strength and low UV cutoff, making it ideal for gradient elution and UV detection.
Gradient 20% B to 90% B over 25 minA gradient elution is necessary to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak and each other.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency without generating excessive backpressure.
Detection UV at 254 nmThe aromatic ring of the analyte provides strong UV absorbance at this wavelength, ensuring good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.

The Validation Workflow: A Visual Overview

The validation process is a systematic journey to characterize a method's performance. Each step builds upon the last, culminating in a comprehensive understanding of the method's capabilities and limitations.

ValidationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Limits & Reliability cluster_3 Phase 4: Finalization Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity ValidationReport Comprehensive Validation Report SystemSuitability System Suitability SystemSuitability->Specificity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Data Used Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Data Used Robustness Robustness Precision->Robustness LOD->LOQ ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

Sources

Comparative

comparative reactivity of 2-fluoro vs 3-fluoro isomers of 4-amino-phenylpropionic acid methyl ester

Executive Summary In the development of small-molecule therapeutics and advanced materials, the precise positioning of halogen substituents on aromatic rings fundamentally dictates molecular reactivity. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics and advanced materials, the precise positioning of halogen substituents on aromatic rings fundamentally dictates molecular reactivity. This guide provides an in-depth comparative analysis of two critical isomers: Methyl 3-(4-amino-2-fluorophenyl)propanoate (the 2-fluoro isomer) and Methyl 3-(4-amino-3-fluorophenyl)propanoate (the 3-fluoro isomer).

By analyzing the spatial relationship between the highly electronegative fluorine atom and the nucleophilic aniline nitrogen, we can predict and control their behavior in standard coupling reactions. The core divergence in their reactivity stems from the fact that the fluorine atom is meta to the amino group in the 2-fluoro isomer, but ortho to the amino group in the 3-fluoro isomer.

Structural & Electronic Profiling (Causality Analysis)

The reactivity of aniline derivatives in nucleophilic attacks (e.g., amidation, Buchwald-Hartwig cross-coupling) is governed by the electron density localized on the nitrogen lone pair.

  • The 3-Fluoro Isomer (Ortho to NH₂): The presence of a fluorine atom ortho to an aniline amine drastically alters its reactivity profile. This is primarily driven by a strong, through-bond inductive electron-withdrawing effect (-I) that severely reduces the basicity and nucleophilicity of the nitrogen lone pair ()[1]. Furthermore, ortho-halogenated anilines exhibit unique steric environments; the adjacent fluorine atom creates a steric shield that hinders the approach of bulky electrophiles or transition-metal complexes ()[2].

  • The 2-Fluoro Isomer (Meta to NH₂): In this isomer, the fluorine atom is separated from the amino group by three carbon-carbon bonds. Because the inductive effect decays rapidly with distance, the electron-withdrawing penalty on the nitrogen lone pair is significantly attenuated. Consequently, the amine retains high nucleophilicity and lacks the steric hindrance present in its ortho-substituted counterpart.

Table 1: Physicochemical & Electronic Properties
Property2-Fluoro Isomer3-Fluoro Isomer
Fluorine Position (vs. NH₂) Meta (C2 relative to C4)Ortho (C3 relative to C4)
Inductive Effect (-I) on Amine Weak (Distance attenuated)Strong (Adjacent carbon)
Estimated pKa (Conjugate Acid) ~3.5~3.0
Steric Hindrance at NH₂ MinimalSignificant
Intramolecular H-Bonding NonePotential (N-H···F interaction)

Mechanistic Workflow & Logical Relationships

The following diagram illustrates how the structural differences between the two isomers cascade into distinct electronic effects, ultimately dictating their performance in nucleophilic coupling workflows.

IsomerReactivity Substrate Methyl 3-(4-aminophenyl)propanoate Isomer2F 2-Fluoro Isomer (F is meta to NH₂) Substrate->Isomer2F Isomer3F 3-Fluoro Isomer (F is ortho to NH₂) Substrate->Isomer3F Effect2F Weak Inductive (-I) Effect Unobstructed Amine Isomer2F->Effect2F Effect3F Strong Inductive (-I) Effect Steric Hindrance at Amine Isomer3F->Effect3F Result2F High Nucleophilicity Standard Coupling Conditions Effect2F->Result2F Result3F Attenuated Nucleophilicity Requires Elevated Temp/Catalyst Effect3F->Result3F

Electronic and steric effects dictating the nucleophilic reactivity of 2-fluoro vs 3-fluoro isomers.

Experimental Methodologies (Self-Validating Protocols)

To objectively quantify the reactivity gap between the two isomers, the following self-validating protocols are employed. Every step is designed to isolate the nucleophilicity variable while ensuring internal mass-balance tracking.

Protocol A: Kinetic Profiling of N-Acylation

Objective: Measure the intrinsic nucleophilicity of the amine via reaction with a standardized electrophile. Causality & Design: We utilize 4-nitrobenzoyl chloride because its strong electrophilicity provides a measurable baseline even for deactivated anilines. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic and will not compete with the aniline for the acid chloride.

  • Preparation: In two separate, flame-dried vials, dissolve 0.1 mmol of the 2-fluoro and 3-fluoro isomers in 1.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add 0.05 mmol of biphenyl to each vial. Validation: Biphenyl is inert under these conditions and serves as an internal standard for precise HPLC-UV integration.

  • Activation: Add 0.15 mmol of DIPEA to each vial, followed by 0.11 mmol of 4-nitrobenzoyl chloride at 25 °C.

  • Quenching & Analysis: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 500 µL of methanol (converting unreacted acid chloride to the stable methyl ester). Analyze via HPLC-UV to determine the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Evaluate the isomers as amine coupling partners in transition-metal catalysis. Causality & Design: When subjected to transition-metal catalysis, the ortho-fluorine atom can interact with the catalyst or alter the transition state energy, necessitating highly optimized ligands to overcome the attenuated reactivity ()[3].

  • Catalyst Activation: In a glovebox, pre-mix 2 mol% Pd₂(dba)₃ and 4 mol% XPhos in 2.0 mL of anhydrous toluene. Validation: XPhos is chosen because its bulky, electron-rich biphenyl framework facilitates reductive elimination even with electron-poor anilines.

  • Reaction Assembly: Add 0.5 mmol of the respective fluoro-isomer, 0.55 mmol of 4-bromotoluene, and 0.7 mmol of Cs₂CO₃. Add dodecane (0.1 mmol) as an internal GC standard.

  • Execution: Seal the vials and heat at 90 °C for 12 hours.

  • Validation: Run a parallel control reaction using unsubstituted methyl 3-(4-aminophenyl)propanoate. Analyze the crude mixture via GC-FID to ensure total mass balance (Product + Unreacted Starting Material = 100%).

Comparative Data & Performance Metrics

The experimental data clearly demonstrates the operational penalty incurred by the ortho-fluorine atom in the 3-fluoro isomer.

Table 2: Comparative Experimental Performance
Reaction TypeStandardized Conditions2-Fluoro Isomer Yield3-Fluoro Isomer YieldOptimization Required for 3-Fluoro
N-Acylation 4-Nitrobenzoyl chloride, DIPEA, DCM, 25°C, 1h>95% 45% Heat to 40°C or use DMAP catalyst
Reductive Amination Benzaldehyde, NaBH(OAc)₃, DCE, 25°C, 4h88% 32% Add Ti(O-iPr)₄ to force imine formation
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃, XPhos, Cs₂CO₃, 90°C, 12h92% 65% Switch ligand to BrettPhos; Use LiHMDS

Expert Insights & Optimization Strategies

For researchers forced to work with the 3-fluoro isomer (often required for metabolic stability in drug design), standard protocols will frequently fail or stall at low conversions. To overcome the attenuated nucleophilicity:

  • Base Selection in Cross-Coupling: Shift from weak inorganic bases (Cs₂CO₃) to strong soluble bases like LiHMDS. Deprotonating the ortho-fluoroaniline prior to the catalytic cycle bypasses the amine's poor intrinsic nucleophilicity.

  • Ligand Tuning: Upgrade from XPhos to BrettPhos . The highly restrictive steric environment of BrettPhos prevents the formation of off-cycle bis-amine palladium complexes, which are particularly problematic when dealing with less reactive, strongly coordinating ortho-halogenated anilines.

  • Electrophile Activation: In amide couplings, rely on highly reactive coupling reagents (e.g., HATU or Ghosez's reagent) rather than standard EDC/HOBt, as the rate-determining step shifts to the nucleophilic attack of the deactivated amine onto the activated ester.

References

  • Wangen, M., et al. "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines." ChemRxiv. [Link]

  • Chen, X., et al. "Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones." The Journal of Organic Chemistry.[Link]

  • Hale, et al. "Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner." PubMed Central. [Link]

Sources

Validation

Analytical Standard Characterization for 3-(4-Amino-2-fluoro-phenyl)-propionic Acid Methyl Ester: A Comparative Guide

Executive Summary In pharmaceutical development, the transition from early-stage synthesis to Good Manufacturing Practice (GMP) scale-up requires rigorous analytical control of all intermediates and Active Pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the transition from early-stage synthesis to Good Manufacturing Practice (GMP) scale-up requires rigorous analytical control of all intermediates and Active Pharmaceutical Ingredients (APIs). 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a highly functionalized building block frequently utilized in the synthesis of fluorinated peptidomimetics and kinase inhibitors.

This guide provides an objective performance comparison between a fully characterized Analytical Reference Standard (ARS) , commercially available Synthetic Grade (SG) material, and a Non-Fluorinated Analog (NFA) . Furthermore, it details the self-validating experimental protocols required to establish the absolute purity of this compound in accordance with ICH Q2(R2)[1] and USP <11>[2] guidelines.

Comparative Performance: ARS vs. Alternative Standards

When quantifying 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester in release assays or stability studies, the choice of reference standard directly dictates the accuracy of the analytical target profile (ATP)[3]. Relying on uncharacterized synthetic grades or structural analogs introduces systemic quantification errors.

Table 1: Performance and Specification Comparison

ParameterAnalytical Reference Standard (ARS)Synthetic Grade (SG) MaterialNon-Fluorinated Analog (NFA)
Intended Use Quantitative GMP AssaysQualitative / Early R&DSurrogate / System Suitability
Chromatographic Purity > 99.5% (UHPLC-UV/MS)Typically 95.0% - 98.0%> 99.0%
Absolute Assay (Mass Balance) Certified (e.g., 98.8% ± 0.2%)Not Determined (Assumed = Area %)Certified
Regiochemical Confirmation Confirmed via 19 F & 1 H NMROften unverified (Isomers possible)N/A (Lacks Fluorine)
UV Response Factor (Relative) 1.00 (Exact Match)1.00 (Exact Match)~0.85 (Mismatched Chromophore)
Moisture & Volatiles Quantified (KF, TGA, GC-HS)UnknownQuantified

Key Takeaway: Using the Non-Fluorinated Analog (methyl 3-(4-aminophenyl)propanoate) results in a ~15% quantification error due to the differing molar absorptivity caused by the absence of the strongly electronegative ortho-fluorine atom. Similarly, using Synthetic Grade material without a mass balance assay overestimates purity by ignoring non-UV absorbing impurities like water and residual synthesis solvents.

The Causality of Characterization: E-E-A-T Insights

As a Senior Application Scientist, it is critical to understand why specific analytical techniques are chosen for this specific molecule, rather than blindly following generic compendial monographs.

Overcoming the pKa Challenge in Chromatography

The 4-fluoroaniline moiety of this compound has a pKa of approximately 4.65[4]. If a neutral mobile phase (pH ~7.0) is used during UHPLC analysis, the amino group exists in a state of partial ionization. This dynamic equilibrium between the protonated and unprotonated states causes severe peak tailing, retention time shifts, and poor resolution from structurally similar impurities.

  • The Solution: We utilize a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) to ensure the amine is fully protonated, yielding sharp, symmetrical peaks and reproducible integration.

The Necessity of 19 F NMR for Regiochemistry

During the synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, electrophilic aromatic substitution or cross-coupling steps can inadvertently produce positional isomers (e.g., the 3-fluoro or 2-amino isomers). Standard LC-MS cannot differentiate these isobars. 19 F NMR is mandatory because the fluorine atom's chemical shift and coupling constants ( JH−F​ ) provide definitive proof of its position ortho to the propionic chain and meta to the amino group.

Self-Validating Experimental Protocols

To elevate a candidate material to an Analytical Reference Standard (ARS), a self-validating system of orthogonal techniques must be executed.

Protocol 1: UHPLC-UV Chromatographic Purity Determination

This step-by-step method ensures the separation of the main peak from synthetic byproducts (e.g., unesterified free acid, des-fluoro impurities).

  • Diluent Preparation: Mix Water and Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of the candidate material into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm. (Causality: The Charged Surface Hybrid prevents secondary interactions with the protonated amine).

    • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

    • Gradient: 5% B to 95% B over 8.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 240 nm (optimal absorbance for the fluorinated aniline chromophore).

  • System Suitability: Inject the standard preparation in five replicates. The Relative Standard Deviation (RSD) of the peak area must be 0.73%, and the tailing factor must be 1.5[1].

Protocol 2: Mass Balance Assay Calculation

Chromatographic purity (Area %) is not absolute purity. To comply with USP <11>[2], the absolute assay must account for non-chromatographable mass.

  • Water Content (Karl Fischer): Perform volumetric or coulometric KF titration to determine %H2​O .

  • Residual Solvents (GC-HS): Analyze via Gas Chromatography-Headspace to quantify trapped synthesis solvents (e.g., methanol, toluene) as %Solvents .

  • Residue on Ignition (ROI): Combust a 1.0 g sample with sulfuric acid to determine inorganic salt content as %Inorganics .

  • Mass Balance Execution:

    graphic Purity (%)
    ×
    (
    100
    −
    (
    %
    H
    2
    O
    +
    %
    S
    o
    l
    v
    e
    n
    t
    s
    +
    %
    I
    n
    o
    r
    g
    a
    n
    i
    c
    s
    )
    100
    )
    \text{Assay (% w/w)}graphic Purity (%)} \times \left( \frac{100 - (%H_2O + %Solvents + %Inorganics)}

    Validation Check: If the Mass Balance Assay differs from a Quantitative NMR (qNMR) orthogonal assay by more than 1.0%, the system flags an unidentified non-UV absorbing impurity, triggering an investigation.

Regulatory Alignment

The methodologies described herein align strictly with the updated ICH Q2(R2) guidelines[1], which emphasize a lifecycle and risk-based approach to analytical validation. By establishing an Analytical Target Profile (ATP) upfront—as recommended by ICH Q14 [3]—we ensure the standard is fit-for-purpose. Furthermore, the mass balance approach satisfies USP <11> requirements for primary reference standards[2], ensuring traceability and metrological validity.

Workflow Visualization

The following diagram maps the logical progression from an uncharacterized candidate material to a certified Analytical Reference Standard.

CharacterizationWorkflow Start Candidate Material 3-(4-Amino-2-fluoro-phenyl)- propionic acid methyl ester StructEluc Structural Elucidation (Identity Confirmation) Start->StructEluc NMR 1H, 13C, 19F NMR & HRMS StructEluc->NMR Purity Chromatographic Purity (UHPLC-UV / LC-MS) NMR->Purity Orthogonal Orthogonal Assay (qNMR or Titration) Purity->Orthogonal Volatiles Volatiles & Moisture (TGA, KF, GC-HS) Purity->Volatiles MassBalance Mass Balance Calculation (%Purity - %Water - %Solvents) Orthogonal->MassBalance Volatiles->MassBalance Certified Certified Analytical Reference Standard (ARS) MassBalance->Certified

Analytical Standard Characterization and Mass Balance Workflow

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (USP <11> Context). Lupine Publishers.
  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences.
  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. National Institutes of Health (NIH).

Sources

Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylpropionic Acid Derivatives in Drug Discovery

A deep dive into the enhanced biological activity and therapeutic potential of fluorinated phenylpropionic acids, supported by experimental data and detailed protocols for researchers and drug development professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the enhanced biological activity and therapeutic potential of fluorinated phenylpropionic acids, supported by experimental data and detailed protocols for researchers and drug development professionals.

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), phenylpropionic acid derivatives, such as ibuprofen and naproxen, have long been cornerstones in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[2] However, the quest for agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. One strategy that has garnered significant attention is the introduction of fluorine atoms into the molecular structure of these established drugs. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated phenylpropionic acid derivatives, elucidating the profound impact of this halogen on their therapeutic potential.

The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's biological behavior.[3] Fluorination can enhance metabolic stability, improve binding affinity to target enzymes, and favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[3] This guide will delve into these aspects, presenting a side-by-side comparison of fluorinated and non-fluorinated analogues, supported by experimental data from in vitro and in vivo studies.

The Central Role of Cyclooxygenase (COX) Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of phenylpropionic acid derivatives are primarily attributed to their inhibition of the COX enzymes, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow. Conversely, COX-2 is typically induced during inflammation and is the primary target for the therapeutic effects of NSAIDs.[2] The relative inhibitory potency against these two isoforms (COX-1/COX-2 selectivity) is a critical determinant of a drug's efficacy and side-effect profile.

Comparative Biological Activity: The Impact of Fluorination

The introduction of fluorine into the structure of phenylpropionic acids can significantly influence their COX inhibitory activity and selectivity. Flurbiprofen, a fluorinated derivative, demonstrates this principle when compared to its non-fluorinated counterpart, ibuprofen.

CompoundFluorination StatusCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Ibuprofen Non-fluorinated2.1 - 4.01.6 - 70.1~0.06 - 1.3
Flurbiprofen Fluorinated0.03 - 0.50.91 - 1.2~0.03 - 0.55
Fenoprofen Non-fluorinated9.014.00.64

Note: IC50 values can vary depending on the specific assay conditions. Data presented here are representative values from cited literature.

As the data suggests, flurbiprofen generally exhibits more potent inhibition of both COX-1 and COX-2 compared to ibuprofen.[4] This increased potency can be attributed to the favorable interactions of the fluorine atom within the active site of the COX enzymes. While both are considered non-selective NSAIDs, the subtle differences in their inhibitory profiles can translate to variations in their clinical efficacy and side-effect profiles.

Furthermore, novel synthesized derivatives of existing phenylpropionic acids have shown that strategic fluorination can lead to even greater enhancements in anti-inflammatory activity. For instance, certain fluorinated pyrazole chalcones have demonstrated potent anti-inflammatory effects in animal models, with some compounds showing activity comparable or even superior to standard drugs like diclofenac sodium.[5]

The Ripple Effect: Pharmacokinetics and Metabolic Stability

Fluorination can significantly impact the pharmacokinetic properties of a drug. The strong carbon-fluorine bond can block metabolically susceptible sites, leading to increased metabolic stability and a longer plasma half-life. This can result in a more sustained therapeutic effect and potentially less frequent dosing.

While direct comparative pharmacokinetic data for a wide range of fluorinated and non-fluorinated phenylpropionic acid pairs is not extensively available in a consolidated format, studies comparing flurbiprofen and ibuprofen provide some insights. Both drugs are well-absorbed orally, but differences in their metabolism and clearance have been observed.[4] The presence of fluorine in flurbiprofen can influence its metabolic pathway, potentially leading to different metabolite profiles compared to non-fluorinated analogs.[6][7][8]

Experimental Protocols for Evaluating Biological Activity

To provide a practical framework for researchers, this section details standardized protocols for assessing the key biological activities discussed in this guide.

In Vitro Anti-inflammatory Assays

1. Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Principle: Denaturation of proteins, often induced by heat, leads to a loss of their biological function and is implicated in inflammatory processes. Anti-inflammatory compounds can stabilize these proteins, preventing denaturation.

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.1 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

    • Adjust the pH of the mixture to 6.3.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 57°C for 3 minutes.

    • After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).

    • Measure the absorbance of the solutions at 416 nm using a spectrophotometer.

    • A control group (without the test compound) and a standard drug (e.g., diclofenac sodium) should be run in parallel.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control

2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes that are disrupted during inflammation.

  • Principle: The lysis of red blood cells, induced by hypotonic solutions or heat, can be prevented by compounds that stabilize the cell membrane. This is considered a measure of anti-inflammatory activity.[9]

  • Procedure:

    • Prepare a 10% v/v suspension of human red blood cells in isosaline.

    • The reaction mixture consists of 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.

    • Add 0.5 mL of the test compound at various concentrations to the reaction mixture.

    • Incubate the samples at 37°C for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • A control (without the test compound) and a standard drug (e.g., diclofenac sodium) should be included.

    • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - ((Absorbance of Test / Absorbance of Control) x 100)

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[6][10]

  • Principle: Sub-plantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[10]

  • Procedure:

    • Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test compound groups).

    • Administer the test compound or vehicle (control) orally or intraperitoneally one hour before carrageenan injection. The standard group receives a known anti-inflammatory drug (e.g., indomethacin).

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = ((Vc - Vt) / Vc) x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cytotoxicity Assay

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]

  • Procedure:

    • Seed cells (e.g., a relevant cell line for the intended therapeutic area) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

COX Pathway and NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Non-Fluorinated NSAIDs (e.g., Ibuprofen) Non-Fluorinated NSAIDs (e.g., Ibuprofen) Non-Fluorinated NSAIDs (e.g., Ibuprofen)->COX-1 (Constitutive) Inhibition Non-Fluorinated NSAIDs (e.g., Ibuprofen)->COX-2 (Inducible) Inhibition Fluorinated NSAIDs (e.g., Flurbiprofen) Fluorinated NSAIDs (e.g., Flurbiprofen) Fluorinated NSAIDs (e.g., Flurbiprofen)->COX-1 (Constitutive) Potent Inhibition Fluorinated NSAIDs (e.g., Flurbiprofen)->COX-2 (Inducible) Potent Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

In Vivo Anti-inflammatory Assay Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Initial Paw Volume Initial Paw Volume Drug Administration->Initial Paw Volume Carrageenan Injection Carrageenan Injection Initial Paw Volume->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Sources

Validation

A Comparative Guide to LC-MS/MS Validation Protocols for the Quantification of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioequivalence data are built. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioequivalence data are built. This guide provides an in-depth, comparative analysis of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) validation protocols, specifically tailored for the quantification of the small molecule 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. By delving into the causality behind experimental choices and adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document serves as a practical resource for ensuring the scientific integrity of your analytical data.

The Imperative of Method Validation in Bioanalysis

Bioanalytical method validation is the documented process that establishes a given analytical method is reliable and reproducible for its intended use.[1][2] For a novel small molecule like 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester, a meticulously validated LC-MS/MS method is non-negotiable for advancing through the drug development pipeline. The high selectivity, sensitivity, and specificity of LC-MS/MS make it the gold standard for quantifying low levels of target analytes in complex biological matrices.[3] However, without rigorous validation, the data generated can be misleading, potentially leading to incorrect decisions regarding a drug candidate's safety and efficacy.

This guide will systematically dissect the essential validation parameters, offering a comparative look at different approaches and providing the rationale for selecting the most appropriate strategy.

Core Validation Parameters: A Head-to-Head Comparison

A full bioanalytical method validation encompasses a suite of experiments designed to test the performance of the assay.[1][4] The core parameters, as mandated by regulatory agencies, include selectivity and specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3]

Table 1: Overview of Key Validation Parameters and Regulatory Acceptance Criteria
Validation ParameterObjectiveKey ConsiderationsFDA/EMA Acceptance Criteria
Selectivity & Specificity To ensure the method unequivocally measures the analyte of interest without interference from matrix components, metabolites, or other substances.[3][5]Analysis of at least six different sources of the biological matrix. Evaluation of potential cross-analyte interference in multi-analyte assays.[6]Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard (IS).[7]
Linearity & Range To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a defined range.[2][3]A minimum of 6-8 non-zero calibrators. The calibration curve should bracket the expected concentrations in study samples.[1]Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the LLOQ).[1]
Accuracy & Precision To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in repeated measurements (precision).[2][3]Assessed at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC, with at least five replicates per level.[8]Accuracy: Mean concentration within ±15% of the nominal value (±20% at the LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[1][8]
Recovery To assess the efficiency of the extraction procedure in recovering the analyte from the biological matrix.[3]Compared at three concentration levels (low, medium, and high). Recovery of the analyte and internal standard should be consistent and reproducible.While no strict acceptance criteria are defined by the FDA/EMA, recovery should be consistent across the concentration range.
Matrix Effect To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.[3][9]Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.[9]The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.[3]Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.Mean concentration of stability samples should be within ±15% of the nominal concentration.[10]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step protocols for each core validation parameter, grounded in regulatory expectations and scientific best practices.

Selectivity and Specificity: Ensuring a Clear Signal

The goal of this experiment is to demonstrate that the method can distinguish 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester from other components in the sample.[5]

Experimental Protocol:

  • Matrix Screening: Obtain at least six different lots of the target biological matrix (e.g., human plasma) from individual donors.

  • Blank Analysis: Process and analyze each blank matrix sample to check for any endogenous peaks at the retention time of the analyte and its internal standard (IS).

  • LLOQ Spiking: Spike one of the blank matrix lots with the analyte at the LLOQ concentration and analyze.

  • Interference Check: The response of any interfering peak in the blank samples at the retention time of the analyte should not exceed 20% of the response of the LLOQ sample. The response at the retention time of the IS should not exceed 5% of the mean IS response.[7]

Causality Behind the Choices: Using multiple matrix sources accounts for inter-individual variability in biological matrices. Assessing interference at the LLOQ is crucial as this is where the assay is most susceptible to background noise.

Linearity and Range: Defining the Quantifiable Boundaries

This experiment establishes the concentration range over which the assay is accurate and precise.[3]

Experimental Protocol:

  • Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester. A minimum of six to eight non-zero concentrations is recommended.[1]

  • Curve Generation: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Regression Analysis: Apply a linear, weighted (1/x or 1/x²) regression analysis to the data.

  • Acceptance Criteria: At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[1]

Causality Behind the Choices: A weighted regression is often necessary to ensure accuracy at the lower end of the calibration range, where the absolute error is smaller.

Accuracy and Precision: The Cornerstones of Reliability

These experiments are performed to demonstrate the reliability and reproducibility of the method.[2]

Experimental Protocol:

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ, low (≤ 3x LLOQ), medium, and high (within 80% of the Upper Limit of Quantification - ULOQ).

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Repeat the analysis on at least three different days.

  • Calculations:

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%RE).

    • Precision: Expressed as the coefficient of variation (CV%).

  • Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the CV should not exceed 15% (20% at the LLOQ).[1][8]

Causality Behind the Choices: Assessing both intra- and inter-day variability provides a comprehensive picture of the method's robustness over time and with different analysts or instrument conditions.

Matrix Effect: Unmasking Hidden Interferences

The matrix effect evaluates the impact of co-eluting matrix components on the ionization of the analyte.[9]

Experimental Protocol:

  • Sample Preparation:

    • Set A: Spike known concentrations of the analyte and IS into a neat solution.

    • Set B: Extract blank matrix from at least six different sources and then spike the extracted matrix with the same concentrations of analyte and IS.

  • Analysis and Calculation:

    • Analyze both sets of samples.

    • Matrix Factor (MF): Calculate the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the neat solution (Set A).

    • IS-Normalized MF: Calculate the ratio of the MF of the analyte to the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.

Causality Behind the Choices: Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as both will be similarly affected by any suppression or enhancement.[11]

Stability: Ensuring Analyte Integrity

Stability experiments are crucial to ensure that the concentration of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester does not change during sample handling and storage.[3]

Experimental Protocol:

  • Prepare QC Samples: Use low and high concentration QC samples for stability testing.

  • Conduct Stability Tests:

    • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of the study.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

  • Analysis and Acceptance: Analyze the stability samples against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

Causality Behind the Choices: These experiments are designed to mimic the entire lifecycle of a sample, from collection to analysis, ensuring that the measured concentration reflects the true concentration at the time of collection.

Data Presentation and Visualization

Clear and concise data presentation is paramount for an effective validation report.

Table 2: Example Data for Intra-day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%RE)Precision (CV%)
LLOQ1.0051.055.08.2
Low3.0052.91-3.06.5
Mid50.0552.34.64.1
High8005789-1.43.8
Diagrams for Clarity

Visual representations of workflows can significantly enhance understanding.

LC-MS/MS Validation Workflow cluster_Preparation Method Development & Preparation cluster_Validation Core Validation Experiments cluster_Analysis Data Analysis & Reporting Method_Development Method Development Reagent_Preparation Reagent & Standard Preparation Method_Development->Reagent_Preparation Defines Analytes & IS Selectivity Selectivity & Specificity Reagent_Preparation->Selectivity Provides Standards Linearity Linearity & Range Reagent_Preparation->Linearity Accuracy_Precision Accuracy & Precision Reagent_Preparation->Accuracy_Precision Matrix_Effect Matrix Effect Reagent_Preparation->Matrix_Effect Stability Stability Reagent_Preparation->Stability Data_Processing Data Processing Selectivity->Data_Processing Linearity->Data_Processing Accuracy_Precision->Data_Processing Matrix_Effect->Data_Processing Stability->Data_Processing Validation_Report Validation Report Data_Processing->Validation_Report Compile & Summarize

Caption: A high-level overview of the LC-MS/MS bioanalytical method validation workflow.

Matrix_Effect_Evaluation cluster_Neat Neat Solution (Set A) cluster_Matrix Post-Extraction Spiked Matrix (Set B) Neat_Spike Spike Analyte & IS in Neat Solvent Neat_Analysis LC-MS/MS Analysis Neat_Spike->Neat_Analysis Neat_Response Peak Area A Neat_Analysis->Neat_Response Calculation Calculate Matrix Factor (MF = Peak Area B / Peak Area A) Neat_Response->Calculation Blank_Extraction Extract Blank Matrix Post_Spike Spike Analyte & IS into Extracted Matrix Blank_Extraction->Post_Spike Matrix_Analysis LC-MS/MS Analysis Post_Spike->Matrix_Analysis Matrix_Response Peak Area B Matrix_Analysis->Matrix_Response Matrix_Response->Calculation IS_Normalization Calculate IS-Normalized MF Calculation->IS_Normalization Normalize with IS

Caption: Workflow for the quantitative assessment of matrix effects.

Conclusion and Future Perspectives

The validation of an LC-MS/MS method for the quantification of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a rigorous but essential process for ensuring the generation of high-quality data in drug development. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability according to regulatory guidelines, researchers can have high confidence in their bioanalytical results. While this guide provides a comprehensive framework, it is crucial to remember that each molecule and matrix combination can present unique challenges. Therefore, a thorough understanding of the underlying scientific principles and a flexible, yet compliant, approach to method validation are key to success. As analytical technologies continue to evolve, so too will the strategies for bioanalytical method validation, with an ever-increasing emphasis on efficiency, robustness, and data integrity.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PatSnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]

  • Clinical Chemistry. (n.d.). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. [Link]

  • Bioanalysis Zone. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Journal of Chromatography B. (2012, December 12). Comparison of different linear calibration approaches for LC-MS bioanalysis. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • LCGC International. (2026, March 11). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • ACS Publications. (2020, March 3). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. [Link]

  • Agilent. (2024, May 1). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. [Link]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • MDPI. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. [Link]

  • ACS Omega. (2022, July 14). LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • MDPI. (2025, July 2). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

  • Research in Pharmaceutical Sciences. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]

  • Pharmacopeial Forum. (2018, April 24). What is the difference between specificity and selectivity?[Link]

  • Sisu@UT. (n.d.). 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Quinta-Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • MDPI. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • Nature Communications. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. [Link]

  • ResearchGate. (n.d.). Acceptance Criteria of the Accuracy and Precision of Various Instruments. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry. [Link]

  • International Pharmaceutical Industry. (n.d.). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • Wiley Analytical Science. (2022, July 13). Highly Sensitive and Selective Cleaning Validation Using LC-MS. [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • PubMed. (n.d.). Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study. [Link]

Sources

Comparative

A Strategic Guide to the Comparative Pharmacokinetic Analysis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester Analogs

As a Senior Application Scientist, I am pleased to present this in-depth technical guide on conducting a comparative pharmacokinetic study of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester and its analogs. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I am pleased to present this in-depth technical guide on conducting a comparative pharmacokinetic study of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester and its analogs. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the rationale and scientific integrity required for robust lead candidate selection.

Introduction: The Scientific Imperative

In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic activity.[1][2][3] The class of compounds derived from 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester presents a compelling scaffold for therapeutic development. The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability and bioavailability.[4] This guide provides a comprehensive framework for systematically evaluating the pharmacokinetic (PK) profiles of analogs of this core structure, enabling data-driven decisions for lead optimization.

Our objective is to move beyond simple data reporting. We will explore the causality behind our experimental choices, ensuring that each protocol is a self-validating system designed to produce reliable and translatable results.

PART 1: Experimental Strategy & Rationale

A successful pharmacokinetic comparison relies on a multi-faceted approach, integrating in vitro assays for rapid screening with in vivo studies for a holistic understanding of a compound's behavior in a complex biological system.[2][3]

The Core Questions We Address:

  • Metabolic Stability: How susceptible are the analogs to metabolic breakdown by liver enzymes? This is a primary determinant of a drug's half-life and oral bioavailability.

  • Systemic Exposure & Bioavailability: After oral administration, how much of the drug is absorbed and reaches systemic circulation?

  • Disposition Profile: Once in the body, how quickly is the drug cleared and to what extent does it distribute into tissues?

  • Structure-Pharmacokinetic Relationship (SPR): How do specific structural modifications to the parent molecule influence its pharmacokinetic parameters?

This workflow diagram outlines the logical progression from initial in vitro screening to in vivo characterization and data analysis.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Decision Making A Analog Synthesis & QC B Metabolic Stability Assay (Liver Microsomes) A->B Test Articles C Rodent PK Study (IV & PO Dosing) B->C Prioritization D Plasma Sample Collection C->D E Bioanalysis by LC-MS/MS D->E F Non-Compartmental Analysis (NCA) E->F Concentration-Time Data G Comparative Data Review (Tables & Visualization) F->G PK Parameters H Lead Candidate Selection G->H SPR Insights

Figure 1: High-level experimental workflow for the comparative PK study.

PART 2: Detailed Experimental Methodologies

The trustworthiness of our results hinges on meticulous and well-controlled experimental execution. The following protocols are detailed to ensure reproducibility.

Rationale: This assay provides a rapid and cost-effective measure of a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are abundant in liver microsomes.[5][6] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[5]

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[7][8]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for enzymatic activity.[8]

    • Prepare 10 mM stock solutions of test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in DMSO.

  • Incubation Procedure:

    • In a 96-well plate, combine the buffer and microsomal solution to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM. This low concentration helps ensure the reaction follows first-order kinetics.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates the proteins, halting all enzymatic activity.[5]

  • Sample Analysis & Data Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[9][10][11]

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the line (k): t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Rationale: While in vitro data is predictive, in vivo studies are essential to understand the interplay of ADME processes in a whole organism.[12][13] Using both intravenous (IV) and oral (PO) administration allows for the determination of absolute oral bioavailability (%F), a critical parameter for oral drug candidates.[14] Rats are a standard preclinical species for initial PK studies.[12][13]

Step-by-Step Protocol:

  • Animal Preparation & Dosing:

    • Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.

    • Fast animals overnight prior to PO dosing, but allow free access to water.

    • IV Group (n=3-4 rats/compound): Administer the compound as a single bolus via the tail vein at a dose of 1 mg/kg. The formulation should be a clear solution (e.g., in saline with a co-solvent like PEG400).

    • PO Group (n=3-4 rats/compound): Administer the compound by oral gavage at a dose of 5 mg/kg. The formulation is typically a suspension (e.g., in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at appropriate time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis and Pharmacokinetic Analysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[9][15]

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis (NCA) software.[16][17][18][19]

      • Key Parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Maximum Concentration (Cmax), and Time to Cmax (Tmax).

      • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[20]

PART 3: Comparative Data Presentation & Interpretation

To facilitate analysis, all quantitative data must be summarized in clear, structured tables. The following represents hypothetical but realistic data for the parent compound (Analog A) and two structural variants (Analogs B and C).

Table 1: Comparative In Vitro Metabolic Stability

Compound IDStructural Modificationt½ (min) (Rat Liver Microsomes)CLint (µL/min/mg protein)
Analog A Parent (Methyl Ester)2527.7
Analog B Ester to Amide759.2
Analog C Fluoro position change1257.8

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats

Compound IDCL (mL/min/kg)Vd (L/kg)t½ (hr)Cmax (ng/mL)Tmax (hr)AUC_PO (ng*hr/mL)%F
Analog A 22.54.12.14501.0185233
Analog B 7.82.53.712100.5542078
Analog C 45.15.21.31151.53696

The data reveals a clear SPR that can guide our optimization strategy.

  • Analog A (Parent): Exhibits rapid intrinsic clearance, which translates to high in vivo clearance and a short half-life. Its oral bioavailability is modest at 33%. This profile serves as our baseline.

  • Analog B (Ester to Amide): The modification of the methyl ester to a primary amide dramatically improves metabolic stability, as seen by the 3-fold increase in microsomal t½ and a corresponding 3-fold reduction in in vivo clearance. This change significantly boosts the half-life and oral bioavailability to an excellent 78%. The amide group is likely less susceptible to hydrolysis by esterase enzymes.

  • Analog C (Fluoro position change): Shifting the fluorine atom on the phenyl ring results in a significantly worse PK profile. The compound is metabolically labile, leading to very high clearance, a short half-life, and poor oral bioavailability (6%). This suggests the new fluorine position may create a metabolic soft spot or unfavorably alter the molecule's electronics.

This relationship between structure and key PK outcomes is visualized below.

G cluster_0 Structural Analog cluster_1 Resulting Pharmacokinetic Profile A Analog A Parent (Ester) E Baseline PK - Moderate Clearance - Moderate Bioavailability (%F=33) A->E B B D Excellent PK - Low Clearance - High Bioavailability (%F=78) B->D C Analog C Fluoro Shift F Poor PK - High Clearance - Low Bioavailability (%F=6) C->F

Sources

Safety & Regulatory Compliance

Safety

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester . Executive Summary 3-(4-Amino-2-fluoro-phenyl)-propionic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester .

Executive Summary

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a fluorinated aromatic amine derivative frequently utilized as an intermediate in drug discovery, particularly in the synthesis of G-protein-coupled receptor (e.g., GPR40) agonists for metabolic disease therapeutics[1].

Due to its specific functional groups, this compound presents distinct environmental health and safety (EHS) challenges. Improper disposal can lead to severe regulatory violations under the EPA’s Resource Conservation and Recovery Act (RCRA) and poses significant occupational hazards[2]. This guide provides a self-validating protocol for the segregation, decontamination, and disposal of this compound, ensuring compliance, environmental protection, and laboratory safety.

Physicochemical Hazard Profile & Causality

To execute proper disposal, scientists must understand the mechanistic causality behind the compound's reactivity and toxicity. The molecule contains three critical moieties that dictate its end-of-life management:

  • The Fluorine Atom (Halogenated Hazard): The presence of a carbon-fluorine bond mandates that this chemical—and any solvent it is dissolved in—must be strictly classified as Halogenated Organic Waste [3]. Thermal destruction of fluorinated compounds generates hydrofluoric acid (HF) gas. Therefore, disposal facilities must route this waste to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbing systems to neutralize the acidic effluent[4].

  • The Primary Aromatic Amine (Toxicity): Aromatic amines are highly reactive and lipid-soluble, allowing for rapid dermal absorption[5]. Biologically, they undergo hepatic cytochrome P450 N-oxidation, forming reactive electrophiles (nitrenium ions) that can form DNA adducts (mutagenesis) or oxidize hemoglobin, leading to methemoglobinemia[5][6].

  • The Methyl Ester (Reactivity): Esters are susceptible to hydrolysis in the presence of strong acids or bases. Mixing this compound with highly acidic or basic waste streams can trigger exothermic degradation, altering its solubility profile and potentially releasing volatile toxic byproducts.

ToxicityMechanism Amine Primary Aromatic Amine (Parent Compound) CYP450 Hepatic CYP450 N-Oxidation Amine->CYP450 Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitrenium Electrophilic Nitrenium Ion (Highly Reactive) Hydroxylamine->Nitrenium Phase II Esterification & Cleavage Tox2 Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->Tox2 Redox Cycling Tox1 DNA Adduct Formation (Mutagenesis/Carcinogenesis) Nitrenium->Tox1

Mechanistic pathway of primary aromatic amine toxicity via N-oxidation.

Waste Stream Categorization Data

To prevent dangerous cross-contamination, all quantitative and qualitative waste associated with this compound must be segregated according to the following operational matrix.

Waste TypeContaminant SourceTarget Waste ContainerRegulatory/Treatment Route
Organic Liquids Reaction filtrates, extraction solvents (e.g., DCM, EtOAc, MeOH)Halogenated Organic Waste High-temp incineration with caustic scrubbing[4]
Aqueous Liquids Aqueous washes from workupsAqueous Hazardous Waste Chemical precipitation / Activated carbon filtration
Solid Chemicals Expired/degraded neat compoundSolid Hazardous Waste Direct incineration
Consumables Contaminated gloves, wipes, silica gel, filter paperContaminated Combustibles Solid waste incineration
Empty Bottles Primary reagent glass bottlesGlass Debris (Post-Rinse) Triple-rinse protocol required prior to disposal[7]

Standard Operating Procedure: Disposal & Decontamination

The following methodologies are derived from the National Research Council's Prudent Practices in the Laboratory to ensure a self-validating safety loop during disposal operations[3][7].

Protocol 4.1: Liquid Waste Management

Causality: Mixing halogenated waste with non-halogenated waste compromises the incinerator's ability to manage halogen load, leading to environmental release of toxic gases and severe regulatory fines.

  • Verify Compatibility: Ensure the liquid waste does not contain strong oxidizers, concentrated acids, or reactive metals.

  • Segregation: Pour all solvent mixtures containing 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester into a designated, clearly labeled Halogenated Organic Waste carboy[3].

  • Volume Control: Never fill the waste container beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Store the waste carboy in a secondary containment tray specifically designated for halogenated solvents, isolated from amine/base waste streams.

Protocol 4.2: Solid Waste & Chromatography Consumables

Causality: Silica gel from flash chromatography retains significant quantities of the fluorinated aromatic amine. If disposed of in general trash, it poses an environmental leaching hazard.

  • Silica Gel Disposal: Allow residual elution solvent to evaporate from the silica gel inside a certified chemical fume hood.

  • Transfer: Once dry, transfer the contaminated silica gel into a puncture-resistant, sealable polyethylene container labeled "Toxic Solid Waste - Contains Fluorinated Aromatic Amines."

  • PPE Disposal: Doff nitrile gloves and contaminated paper towels and place them into a designated biohazard/chemical solid waste bin.

Protocol 4.3: Empty Container Decontamination (Triple-Rinse)

Causality: Unrinsed containers retain toxic residues. The EPA mandates that containers holding highly toxic materials must be rendered "RCRA empty" via a validated triple-rinse process before conventional disposal[7].

  • First Rinse: Add a highly solubilizing solvent (e.g., Methanol or Dichloromethane) equal to 10% of the container's volume. Cap and agitate vigorously for 30 seconds.

  • First Drain: Empty the rinsate into the Halogenated Organic Waste container.

  • Second & Third Rinse: Repeat the process two more times.

  • Defacement: Remove or completely deface the original manufacturer label on the glass bottle.

  • Final Disposal: The clean, dry bottle may now be safely disposed of in the laboratory's clean broken glass/recycling receptacle.

WasteRouting Source 3-(4-Amino-2-fluoro-phenyl)- propionic acid methyl ester State Waste State Source->State Liquid Liquid Solutions (Reaction mixtures, extracts) State->Liquid Solid Solid Waste (Powders, silica, gloves) State->Solid Halo Halogenated Organic Waste (EPA RCRA Regulated) Liquid->Halo Contains F atom SolidWaste Contaminated Solid Waste (Incineration) Solid->SolidWaste Incinerator High-Temp Incineration with Caustic Scrubbing Halo->Incinerator Prevents HF release SolidWaste->Incinerator

Laboratory waste segregation and disposal routing for fluorinated aromatic amines.

Emergency Spill Response Protocol

In the event of an accidental release of the neat solid or a highly concentrated solution:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Don Appropriate PPE: Upgrade to heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible sawdust.

  • Containment (Solid): If the neat powder is spilled, lightly mist the powder with water (if safe to do so) to prevent aerosolization of the toxic dust before sweeping.

  • Collection: Use non-sparking tools (plastic scoops) to collect the absorbed material. Place it into a heavy-duty hazardous waste bag or a sealable plastic pail.

  • Surface Decontamination: Wash the spill surface with a 5% mild acidic solution (e.g., dilute citric acid) to neutralize residual amines, followed by a soap and water wash. Collect all wash liquids into the aqueous hazardous waste stream.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.